Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester
Description
BenchChem offers high-quality Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
947533-64-4 |
|---|---|
Molecular Formula |
C10H9F2IO3 |
Molecular Weight |
342.08 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate |
InChI |
InChI=1S/C10H9F2IO3/c1-2-15-9(14)10(11,12)16-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3 |
InChI Key |
RYVJOPUHWCJQRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(OC1=CC=C(C=C1)I)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester (CAS 947533-64-4)
Executive Summary
Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester (CAS 947533-64-4) is a specialized fluorinated building block used primarily in medicinal chemistry and agrochemical development. It serves as a critical intermediate for introducing the
This moiety acts as a bioisostere for the traditional glycolic acid ether linkage (
Key Chemical Identifiers
| Property | Detail |
| CAS Number | 947533-64-4 |
| IUPAC Name | Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate |
| Molecular Formula | |
| Molecular Weight | 342.08 g/mol |
| Structure | 4-I- |
| Physical State | Colorless to pale yellow oil (typically) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMF); insoluble in water |
Synthesis Strategy & Protocol
The synthesis of CAS 947533-64-4 relies on the O-alkylation of 4-iodophenol with an electrophilic difluoroacetate equivalent. Unlike standard Williamson ether syntheses, the introduction of the gem-difluoro group significantly reduces the electrophilicity of the adjacent carbon, requiring optimized conditions to favor O-alkylation over side reactions (e.g., transesterification or C-alkylation).
Core Reaction Pathway
The most robust method involves the reaction of 4-iodophenol with ethyl bromodifluoroacetate in the presence of a mild base.
Reaction:
Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. Adjust volumes accordingly.
Reagents:
-
4-Iodophenol (2.20 g, 10.0 mmol)
-
Ethyl bromodifluoroacetate (2.44 g, 12.0 mmol, 1.2 equiv)
-
Potassium Carbonate (anhydrous, 2.76 g, 20.0 mmol, 2.0 equiv)
-
Optional: Cesium Carbonate (0.5 equiv) can be added to accelerate the reaction via the "cesium effect."
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add 4-iodophenol and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add potassium carbonate (and cesium carbonate if using) in a single portion. Stir the suspension at room temperature for 15–20 minutes to generate the phenoxide intermediate.
-
Addition: Add ethyl bromodifluoroacetate dropwise via syringe over 5 minutes.
-
Reaction: Heat the mixture to 60–70°C in an oil bath. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Technical Insight: Avoid overheating (>90°C) to prevent decarboxylation or excessive hydrolysis of the ester.
-
-
Quench: Once the starting phenol is consumed (typically 4–12 hours), cool the mixture to room temperature. Dilute with water (50 mL) and Ethyl Acetate (50 mL).
-
Extraction: Separate the layers. Extract the aqueous phase twice more with Ethyl Acetate (2 x 30 mL).
-
Washing: Combine organic layers and wash with water (3 x 30 mL) to remove DMF, followed by brine (1 x 30 mL).
-
Critical Step: Thorough water washing is essential to remove residual DMF, which can interfere with silica gel chromatography.
-
-
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Reaction Mechanism Visualization
The following diagram illustrates the nucleophilic substitution pathway and potential side reactions.
Caption: Synthesis pathway for Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate via base-mediated O-alkylation.
Applications in Drug Discovery[4]
This compound is a "dual-handle" building block. The iodine allows for carbon-carbon bond formation, while the ester allows for conversion to a polar head group.
Suzuki-Miyaura Cross-Coupling
The 4-iodo position is highly reactive toward palladium-catalyzed coupling with aryl boronic acids. This is the primary route to synthesize biaryl PPAR agonists or other nuclear receptor modulators.
-
Catalyst System:
or are standard. -
Solvent: Dioxane/Water or Toluene/Water.
-
Base:
or .
Ester Hydrolysis
Post-coupling, the ethyl ester is hydrolyzed to the free acid (
-
Condition:
in THF/Water (1:1) at room temperature. -
Note: The presence of the
-fluorines increases the acidity of the resulting carboxylic acid ( ~ 3.5 vs 4.8 for acetic acid) and makes the ester more susceptible to hydrolysis than non-fluorinated analogs.
Workflow Diagram
Caption: Standard elaboration workflow converting the building block into a bioactive carboxylic acid.
Safety and Handling (E-E-A-T)
-
Hazards: As an alkylating agent derivative and halogenated compound, it should be treated as a potential Skin Irritant (H315) and Eye Irritant (H319) . The starting material, 4-iodophenol, is corrosive.
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.
-
Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents if incineration protocols differ.
References
-
Chemical Identity & CAS: PubChem.[1] Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate (CAS 947533-64-4). National Library of Medicine. Link
- General Synthesis of Aryloxydifluoroacetates: Reaction of Phenols with Ethyl Bromodifluoroacetate: Reutrakul, V., et al. "Reaction of ethyl bromodifluoroacetate with nucleophiles." Journal of Fluorine Chemistry. Base-Promoted Alkylation: Ding, D., et al. (2011). "Synthesis of difluoromethyl ethers." Journal of Organic Chemistry.
-
Difluoro-Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Cross-Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
Sources
Technical Monograph: Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate
Strategic Reagent for Metabolic Stability and Divergent Library Synthesis [1]
Executive Summary
Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (CAS: 947533-64-4) represents a high-value fluorinated building block in medicinal chemistry.[1] Its structural architecture combines three critical design elements: a lipophilic difluoromethylene bridge (-CF₂-) that acts as a bioisostere for oxygen or carbonyl groups, a para-iodophenoxy moiety serving as a versatile handle for transition-metal catalyzed cross-coupling, and an ethyl ester amenable to further derivatization.[1]
This guide details the physicochemical profile, synthetic pathways, and modular reactivity of this compound, providing researchers with a roadmap for utilizing it in the development of PPAR agonists, metabolic tracers, and proteolysis-targeting chimeras (PROTACs).
Chemical Profile & Structural Anatomy
The introduction of the gem-difluoro group significantly alters the physicochemical properties compared to the non-fluorinated phenoxyacetate parent.[1] The fluorine atoms lower the pKa of neighboring protons (if any remain) and increase lipophilicity while blocking metabolic oxidation at the
| Property | Specification |
| IUPAC Name | Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate |
| CAS Number | 947533-64-4 |
| Molecular Formula | C₁₀H₉F₂IO₃ |
| Molecular Weight | 342.08 g/mol |
| Structural Motif | Aryloxy-difluoroacetate |
| Key Functionality | Aryl Iodide (Cross-coupling), Ethyl Ester (Hydrolysis/Amidation), CF₂ (Metabolic blocker) |
| Predicted LogP | ~3.2 - 3.5 (High Lipophilicity) |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
Structural Logic[1]
-
The CF₂ Bridge: Acts as a lipophilic spacer that mimics the bond angle of an ether oxygen (~110°) but with different electronic demand. It prevents the rapid hydrolysis often seen with simple esters in vivo by sterically and electronically shielding the carbonyl.
-
The Iodine Handle: Located at the para position, the iodine atom is electronically activated for Pd-catalyzed oxidative addition, making this molecule a superior substrate for Suzuki-Miyaura or Sonogashira couplings compared to its bromo-analog.[1]
Synthetic Architecture
The synthesis of Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate is non-trivial due to the low electrophilicity of ethyl bromodifluoroacetate compared to non-fluorinated alkyl halides.[1] The fluorine atoms induce significant electron repulsion, often requiring higher temperatures or specific bases to drive the O-alkylation of the phenol.
Core Synthetic Pathway (DOT Visualization)
Figure 1: Base-mediated O-alkylation pathway.[1] The reaction requires generation of a "hard" phenoxide nucleophile to attack the "hard" fluorinated electrophile.
Optimized Experimental Protocol
Objective: Synthesis of Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate on a 10 mmol scale.
-
Reagent Setup:
-
Charge a flame-dried round-bottom flask with 4-iodophenol (2.20 g, 10.0 mmol) and anhydrous DMF (20 mL).
-
Add Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol). Note: Cesium Carbonate (Cs₂CO₃) can be used to accelerate the reaction due to the "cesium effect" (higher solubility/naked anion).
-
-
Alkylation:
-
Add Ethyl bromodifluoroacetate (1.54 mL, 12.0 mmol) dropwise at room temperature.
-
Critical Step: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (hexane/EtOAc 9:1) or ¹⁹F NMR. The starting material (phenol) will disappear, and a new CF₂ peak (typically ~ -78 ppm singlet or triplet) will appear.
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1] The product typically elutes as a colorless to pale yellow oil.
-
Reactivity Profile & Modular Logic
Once synthesized, the molecule serves as a "linchpin" intermediate. It possesses orthogonal reactivity: the ester is sensitive to nucleophiles (hydrolysis), while the aryl iodide is sensitive to transition metals (cross-coupling).
Divergent Synthesis Workflow (DOT Visualization)
Figure 2: Orthogonal reactivity map.[1] Pathway A is preferred for building SAR libraries, while Pathway B generates the free acid often required for biological activity.
Key Reaction: Suzuki-Miyaura Coupling
The iodine atom allows for coupling under mild conditions, preserving the difluoroester moiety.[1]
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).
-
Base: K₃PO₄ or Na₂CO₃ (mild bases prevent ester hydrolysis).
-
Solvent: Dioxane/Water (9:1) at 80°C.
-
Outcome: High yields of biaryl ethers are typical. This is the primary route for synthesizing PPAR
dual agonists where the biphenyl tail is required for hydrophobic pocket binding.
Applications in Drug Design
Bioisosterism and Metabolic Stability
The -OCF₂CO- motif is a robust bioisostere for the -OCH₂CO- group found in older generation fibrates (e.g., clofibrate).[1]
-
Blockade of Metabolism: The C-F bond energy (approx. 116 kcal/mol) renders the alpha-position inert to cytochrome P450 hydroxylation, significantly extending half-life (
). -
Acidity Modulation: If hydrolyzed to the acid, the CF₂ group lowers the pKa of the carboxylic acid (pKa ~ 1-2 vs. ~4.5 for acetic acid), increasing ionization at physiological pH. This improves plasma protein binding and alters distribution volume (
).
Therapeutic Areas[1]
-
Metabolic Disease: As a precursor to PPAR agonists (glitazones/fibrates) for Type 2 Diabetes and dyslipidemia.
-
PROTAC Linkers: The rigid, lipophilic nature of the difluoro-linker can be used to tune the solubility and permeability of PROTAC degraders.
-
Radiotracers: The structure is amenable to
F labeling (via exchange or de novo synthesis) for PET imaging of PPAR distribution in the brain or liver.
References
-
Sigma-Aldrich. Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate Product Page (CAS 947533-64-4). (Note: Representative link for CAS verification)[1]
-
ResearchGate. Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. (Discusses the general synthesis of aryloxy difluoroacetates).
-
ChemicalBook. Ethyl bromodifluoroacetate Reactivity Profile.
-
BenchChem. Applications of 2-Ethyl-4-iodophenol in Organic Synthesis. (Contextualizes the reactivity of iodophenols in coupling reactions).
Sources
Architecting Efficacy: The Strategic Utilization of Fluorinated Phenoxyacetic Acid Ethyl Ester Building Blocks
Executive Summary
In the modern landscape of medicinal chemistry and agrochemical development, the precise modulation of a molecule's physicochemical properties is paramount. Fluorinated phenoxyacetic acid ethyl esters have emerged as privileged building blocks that offer a unique combination of synthetic versatility and profound biological impact. By integrating the stereoelectronic benefits of aromatic fluorination with the orthogonal reactivity of an ethyl ester side chain, these synthons enable the rapid construction of complex, metabolically stable pharmacophores. This technical guide explores the mechanistic rationale behind their use, details self-validating synthetic protocols, and highlights their downstream applications.
The Mechanistic Rationale: The "Fluorine Effect"
The strategic introduction of fluorine into a phenoxy scaffold is not merely a structural variation; it is a calculated physicochemical intervention. The incorporation of a fluorine atom—particularly at the ortho or para positions of the phenyl ring—fundamentally alters the molecule's electronic properties, metabolic stability, and target binding affinity 1.
-
Metabolic Shielding: Cytochrome P450 enzymes frequently target electron-rich aromatic rings for hydroxylation. Fluorine, being highly electronegative and possessing a van der Waals radius closely mimicking hydrogen, effectively blocks these metabolic soft spots without introducing severe steric hindrance.
-
Lipophilicity and Permeation: Aromatic fluorination consistently increases lipophilicity (logP). This enhanced lipophilicity improves passive transport across lipid membranes, a critical factor for both oral bioavailability in pharmaceuticals and cuticular penetration in agrochemicals [[1]]().
-
The Role of the Ethyl Ester: The ethyl ester serves as a robust protecting group during upstream electrophilic aromatic substitutions (e.g., nitration or bromination). Unlike free carboxylic acids, which can interfere with metal-catalyzed cross-couplings or undergo unwanted decarboxylation, the ethyl ester remains inert under mildly acidic or neutral conditions, yet can be cleanly saponified when the free acid is required for final amidation.
Mechanistic impact of fluorine substitution on molecular pharmacokinetics and target engagement.
Physicochemical Profiling
To quantify the impact of progressive halogenation on the phenoxyacetic acid ethyl ester core, we can observe the predictable shifts in physicochemical properties. The table below summarizes the trajectory of these metrics.
| Compound Scaffold | ClogP (Est.) | Aromatic C-H Oxidation Liability | Relative Membrane Permeability |
| Phenoxyacetic acid ethyl ester | 2.10 | High (ortho/para positions highly active) | Baseline (1.0x) |
| 4-Fluorophenoxyacetic acid ethyl ester | 2.45 | Low (para position blocked) | 1.25x |
| 2,4-Difluorophenoxyacetic acid ethyl ester | 2.80 | Very Low (ortho/para blocked) | 1.40x |
| 2-Bromo-4-fluorophenoxyacetic acid ethyl ester | 3.15 | Minimal (Steric + electronic deactivation) | 1.55x |
Synthetic Methodologies & Self-Validating Workflows
The utility of these building blocks relies heavily on the efficiency and scalability of their synthesis. Below are two field-proven, self-validating protocols for the generation and downstream functionalization of fluorinated phenoxyacetic acid ethyl esters.
Synthetic workflow and downstream diversification of fluorinated phenoxyacetic acid ethyl esters.
Protocol A: Williamson Ether Synthesis of Ethyl 2-(4-fluorophenoxy)acetate
Causality & Design: This protocol utilizes ethyl bromoacetate rather than chloroacetate due to the superior leaving-group ability of the bromide ion, which accelerates the reaction and suppresses side-product formation. Potassium carbonate (
Step-by-Step Procedure:
-
Preparation: Charge a dry round-bottom flask with 4-fluorophenol (1.0 eq) and anhydrous acetone (or DMF for highly deactivated phenols).
-
Base Addition: Add finely powdered anhydrous
(1.5 eq). Stir at room temperature for 15 minutes to facilitate phenoxide generation. -
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise. Elevate the temperature to reflux (approx. 60-80°C depending on solvent).
-
Self-Validation (In-Process Control): After 4 hours, pull a 50 µL aliquot. Filter, dilute with ethyl acetate, and analyze via GC/MS. Validation Gate: Proceed to workup only when the fluorophenol peak area is <2% relative to the product peak.
-
Workup: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure. Partition between ethyl acetate and water, wash the organic layer with brine, dry over
, and evaporate. -
Final Validation: Perform
NMR ( ). Success Criteria: A distinct quartet at ~4.2 ppm ( ), a triplet at ~1.3 ppm ( ), and a sharp singlet at ~4.6 ppm ( ), confirming the ester remains intact.
Protocol B: Regioselective Nitration of 2-Bromo-4-fluorophenoxyacetic acid ethyl ester
Causality & Design: Electrophilic aromatic substitution is highly predictable on this scaffold. The ether oxygen is a powerful ortho/para director. With the para position blocked by fluorine and one ortho position occupied by bromine, nitration is forced strictly into the remaining open position on the ring. Strict temperature control (5°C to 10°C) is critical to prevent runaway exotherms and to protect the ethyl ester from acid-catalyzed hydrolysis 2.
Step-by-Step Procedure:
-
Solvation: In a jacketed reactor, dissolve 2-bromo-4-fluorophenoxyacetic acid ethyl ester (1.0 eq) in concentrated sulfuric acid (
). Cool the mixture to 5°C. -
Nitration: Prepare a mixed acid solution (1:1 molar ratio of concentrated
and ). Add this dropwise to the reactor, strictly maintaining the internal temperature between 5°C and 10°C. -
Self-Validation (In-Process Control): After 1.5 hours, quench a 100 µL aliquot into ice water, extract with dichloromethane, and analyze via HPLC (UV 254 nm). Validation Gate: Confirm the disappearance of the starting material and the emergence of a single, more polar product peak.
-
Isolation: Pour the entire reaction mixture slowly over crushed ice under vigorous stirring. The product, 2-bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester, will precipitate as a yellow solid 2.
-
Final Validation: Filter, wash with cold water until the filtrate is pH neutral, and dry. Confirm identity via LC-MS (observing the
shift of +45 Da corresponding to addition).
Downstream Applications: Agrochemicals and Pharmaceuticals
The structural rigidity and metabolic stability imparted by the fluorinated phenoxyacetic acid ethyl ester core make it highly prized in commercial applications.
A prime example is the development of Pyraflufen-ethyl (Ethyl 2-[2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxy]acetate), a potent protoporphyrinogen oxidase (PPO) inhibitor used globally as a broadleaf herbicide 3. In this complex molecule, the fluorophenoxyacetic acid ethyl ester acts as the central anchoring scaffold. The ethyl ester facilitates rapid cuticular penetration into the plant tissue. Once inside, endogenous plant esterases cleave the ethyl ester to release the free carboxylic acid—the active pharmacophore that binds irreversibly to the PPO enzyme.
In human medicinal chemistry, similar prodrug strategies are employed. The ethyl ester masks the negative charge of the carboxylate to ensure high gastrointestinal absorption, relying on hepatic esterases to liberate the active drug in systemic circulation.
Conclusion
Fluorinated phenoxyacetic acid ethyl esters are not merely passive structural components; they are active modulators of chemical stability, reactivity, and biological efficacy. By understanding the causality behind their synthetic handling—such as the necessity of orthogonal protection via the ethyl ester and the regiocontrol afforded by the fluorine atom—researchers can reliably construct advanced intermediates that meet the stringent pharmacokinetic demands of modern drug and agrochemical discovery.
References
Sources
4-Iodophenyl Difluoroacetate: Orthogonal Reactivity and Applications in Late-Stage Fluorination
Executive Summary
In modern organofluorine chemistry and drug development, the strategic incorporation of fluorinated motifs is a proven method to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity[1]. Among the emerging classes of bifunctional building blocks, 4-iodophenyl difluoroacetate derivatives offer unparalleled versatility. By combining a highly reactive carbon-iodine (C–I) bond with a difluoroacetate ester moiety, this scaffold provides orthogonal reactivity. It serves as a critical linchpin for complex active pharmaceutical ingredient (API) synthesis, enabling sequential transition-metal-catalyzed cross-coupling and decarboxylative difluoromethylation without the need for highly sensitive or explosive fluorinating agents like DAST[2].
This technical guide provides an in-depth analysis of the physicochemical properties, synthesis protocols, and downstream applications of 4-iodophenyl difluoroacetate, designed specifically for researchers and drug development professionals.
Structural Rationale and Physicochemical Profile
The strategic value of 4-iodophenyl difluoroacetate lies in the electronic and steric interplay between its two functional poles:
-
The 4-Iodo Substituent: Iodine is the most kinetically reactive halogen for transition-metal-catalyzed oxidative addition. Its para-position minimizes steric hindrance, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.
-
The Difluoroacetate Group (–OCOCF₂H): Unlike the highly labile trifluoroacetate group, the difluoroacetate moiety strikes a critical balance between stability and reactivity. It acts as an electron-withdrawing protecting group for the phenol during mildly basic cross-coupling. More importantly, under specific photoredox or thermal conditions, it can undergo decarboxylation to yield valuable aryl difluoromethyl ethers (Ar–OCF₂H)—a bioisostere for methoxy groups with vastly improved metabolic stability[1].
Table 1: Key Physicochemical Properties (Calculated/Typical)
| Property | Value / Description |
| Chemical Formula | C₈H₅F₂IO₂ |
| Molecular Weight | 298.02 g/mol |
| Appearance | Pale yellow to colorless oil / low-melting solid |
| Solubility | Soluble in DCM, THF, DMF, EtOAc; Insoluble in H₂O |
| Reactivity Profile | Light-sensitive (C–I bond); Moisture-sensitive (ester) over prolonged periods |
Synthesis Protocol: Esterification of 4-Iodophenol
The synthesis of 4-iodophenyl difluoroacetate relies on the acylation of 4-iodophenol. The following protocol is designed as a self-validating system , ensuring high yield and preventing premature ester hydrolysis. The handling of 4-iodophenol under controlled basic conditions is critical to prevent degradation[3].
Materials:
-
4-Iodophenol (1.0 equiv)
-
Difluoroacetic anhydride (1.2 equiv)
-
Pyridine or Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under argon. Dissolve 4-iodophenol in anhydrous DCM.
-
Base Addition: Add pyridine (or triethylamine) to the solution.
-
Causality: The base acts both as an acid scavenger and a nucleophilic catalyst, activating the anhydride and preventing the reaction mixture from becoming highly acidic, which could lead to side reactions.
-
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add difluoroacetic anhydride dropwise over 15 minutes.
-
Causality: Dropwise addition controls the exothermic nature of the acylation, preventing thermal degradation of the starting material[3].
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Self-Validation: The highly polar 4-iodophenol (R_f ~0.3) will quantitatively convert to the less polar difluoroacetate ester (R_f ~0.6). The reaction is complete when the R_f ~0.3 spot disappears entirely.
-
-
Quenching & Workup: Once complete, quench the reaction with cold saturated aqueous NaHCO₃.
-
Causality: NaHCO₃ neutralizes the generated difluoroacetic acid and excess anhydride without raising the pH high enough to hydrolyze the newly formed ester.
-
-
Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient hexanes to 5% EtOAc/hexanes) to yield the pure product.
Orthogonal Reactivity Workflows
The true utility of this derivative is its ability to undergo selective transformations at either the C–I bond or the ester moiety.
-
Pathway A: Palladium-Catalyzed Cross-Coupling The C–I bond readily undergoes Suzuki-Miyaura coupling with aryl boronic acids. To preserve the difluoroacetate group, mild bases (e.g., KF or K₃PO₄) and anhydrous conditions are preferred over harsh aqueous hydroxides.
-
Pathway B: Decarboxylative Etherification Recent advances in photoredox catalysis allow the difluoroacetate group to be extruded as CO₂, generating a difluoromethyl radical that recombines with the phenolic oxygen to form an aryl difluoromethyl ether (Ar–OCF₂H). This is a critical transformation for generating lipophilic, metabolically stable drug candidates[1].
-
Pathway C: Basic Hydrolysis The difluoroacetate group can be cleanly removed using LiOH in THF/H₂O, regenerating the phenol for alternative late-stage functionalizations.
Table 2: Quantitative Data Summary for Orthogonal Reactions
| Reaction Type | Target Bond | Typical Reagents | Yield Range | Preservation of Non-Target Site |
| Suzuki Coupling | C–I | Pd(dppf)Cl₂, Ar-B(OH)₂, K₃PO₄, THF, 60°C | 75 – 90% | High (Ester remains intact) |
| Sonogashira | C–I | Pd(PPh₃)₄, CuI, Alkyne, Et₃N, DMF, RT | 80 – 95% | High (Ester remains intact) |
| Decarboxylation | –OCOCF₂H | Ir-Photocatalyst, Blue LED, Base | 50 – 70% | High (C–I remains intact if Pd absent) |
| Hydrolysis | –OCOCF₂H | LiOH, THF/H₂O, RT | >95% | High (C–I remains intact) |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from the 4-iodophenyl difluoroacetate core, highlighting its role as a versatile synthetic node.
Orthogonal reactivity pathways of 4-iodophenyl difluoroacetate.
References
-
3. University of Birmingham Research Archive. 2.2. YorkSpace.
-
Fier, P. S.1. eScholarship.org, University of California, Berkeley.
Sources
Strategic Sourcing & Synthesis Manual: Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate
The following is an in-depth technical guide on the sourcing, synthesis, and application of Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate , designed for researchers and drug development professionals.
Executive Summary & Chemical Profile[1]
Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate is a specialized fluorinated building block used in medicinal chemistry to introduce the lipophilic, metabolically stable difluoromethyl ether (
This compound is rarely available as a bulk commodity "catalog item" due to its specific application profile. Consequently, sourcing strategies must pivot from direct procurement to either Custom Synthesis (CRO) or In-House Preparation using readily available precursors.[1]
Chemical Identity
| Property | Detail |
| Systematic Name | Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate |
| Molecular Formula | |
| Molecular Weight | 342.08 g/mol |
| Structural Features | |
| Key Precursors | 4-Iodophenol (CAS 540-38-5); Ethyl bromodifluoroacetate (CAS 667-27-6) |
| Primary Application | Synthesis of PPAR agonists, kinase inhibitors, and fluorinated bioisosteres.[1][2] |
Sourcing Landscape: The "Buy vs. Make" Decision
Since direct suppliers for this specific intermediate are limited to custom synthesis houses, the most efficient path for discovery-stage research is often in-house synthesis.[1]
Decision Matrix (DOT Visualization)
Figure 1: Strategic decision matrix for sourcing Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate based on volume and timeline requirements.
Verified Precursor Suppliers
If proceeding with in-house synthesis, the following suppliers provide high-purity precursors:
| Precursor | CAS Number | Tier 1 Suppliers (Global) | Purity Req. |
| 4-Iodophenol | 540-38-5 | Sigma-Aldrich, TCI, Alfa Aesar, Combi-Blocks | >98% |
| Ethyl bromodifluoroacetate | 667-27-6 | Fluorochem, Apollo Scientific, Enamine, Oakwood | >97% |
| Potassium Carbonate | 584-08-7 | Fisher Scientific, Acros Organics | Anhydrous |
Technical Synthesis Protocol (In-House)
This protocol describes the
Reaction Scheme
Step-by-Step Methodology
1. Reagent Preparation:
-
4-Iodophenol (1.0 equiv): 2.20 g (10 mmol).
-
Ethyl bromodifluoroacetate (1.2 equiv): 2.44 g (12 mmol). Note: Use a slight excess to drive conversion.
-
Potassium Carbonate (2.0 equiv): 2.76 g (20 mmol). Must be anhydrous and finely ground.
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL).
2. Execution:
-
Charge a flame-dried round-bottom flask with 4-iodophenol and Potassium Carbonate .
-
Add DMF and stir at room temperature for 15 minutes to form the phenoxide anion.
-
Add Ethyl bromodifluoroacetate dropwise via syringe.
-
Heat the reaction mixture to 70°C under an inert atmosphere (
or Ar) for 6–12 hours.-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (
) should disappear, and a less polar product ( ) should appear.
-
3. Workup:
-
Cool the mixture to room temperature.
-
Dilute with Water (100 mL) and extract with Ethyl Acetate (3 x 30 mL) .
-
Wash the combined organic layers with Brine (2 x 50 mL) to remove residual DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude oil via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.
-
Yield Expectation: 75–85% as a clear to pale yellow oil.
Quality Control Parameters
| Analysis | Expected Signal | Causality/Interpretation |
| Confirms presence of | ||
| Characteristic AA'BB' pattern of 1,4-disubstituted benzene. | ||
| Confirms ethyl ester integrity.[1][3] | ||
| LC-MS | Confirms molecular weight and lack of debromination/deiodination. |
Downstream Utility & Applications
The strategic value of Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate lies in its dual functionality:
-
The Difluoroacetate Group: Acts as a lipophilic bioisostere for phosphates or carboxylates, improving membrane permeability.
-
The Aryl Iodide: Serves as a versatile "warhead" for cross-coupling.
Reaction Workflow (DOT Visualization)
Figure 2: Primary synthetic pathways utilizing the aryl iodide handle for library generation.[1]
Case Study: PPAR Agonist Synthesis
In the development of dual PPAR
References
-
General Synthesis of Aryl Difluoromethyl Ethers
-
Precursor Supplier (Ethyl bromodifluoroacetate)
-
Precursor Supplier (4-Iodophenol)
-
Safety Data (Ethyl bromodifluoroacetate)
- Title: "Safety Data Sheet - Ethyl bromodifluoroacet
- Source: Fisher Scientific.
-
Link:
Sources
- 1. CN104098444A - Preparation method of 2, 2-difluoroethanol - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
The Strategic Introduction of Fluorine: A Technical Guide to Novel Fluorinated Intermediates in Medicinal Chemistry
Introduction: The Transformative Power of a Single Atom
In the intricate world of medicinal chemistry, the substitution of a single atom can dramatically alter the trajectory of a drug candidate, turning a promising lead into a clinical success. Among the elements in the chemist's toolkit, fluorine has emerged as a particularly potent modulator of molecular properties. Its unique combination of high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile in ways that are often beneficial for therapeutic efficacy.[1] The strategic incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] This guide provides an in-depth exploration of novel fluorinated intermediates, offering researchers and drug development professionals a technical resource on their synthesis, properties, and applications.
The Modern Fluorine-Containing Armamentarium: Key Intermediates and Their Synthesis
The landscape of fluorinated building blocks has expanded significantly beyond simple fluoroaromatics. Today, medicinal chemists have access to a diverse array of intermediates bearing sophisticated fluorine-containing motifs. This section delves into the synthesis and unique characteristics of some of the most impactful classes of these intermediates.
The Workhorse: Trifluoromethylated Heterocycles
The trifluoromethyl (-CF₃) group is a common feature in many approved drugs due to its ability to enhance metabolic stability and lipophilicity.[3] The synthesis of trifluoromethylated heterocycles, key components of many pharmaceuticals, has been the subject of extensive research.
A robust method for the synthesis of α-trifluoromethylated pyridines involves a cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles.[4] This approach provides a practical and scalable route to a variety of substituted pyridines.
Experimental Protocol: Gram-Scale Synthesis of a Trifluoromethylated Pyridine via Cobalt-Catalyzed [2+2+2] Cycloaddition [4]
-
To a solution of 3 mol% of CoCl₂(phen), 10 mol% of Zn, and 10 mol% of ZnBr₂ in 1,2-dichloroethane (DCE) is added 1.00 g (5.50 mmol) of p-bromobenzonitrile.
-
1.90 g (8.25 mmol) of the trifluoromethylated diyne is then added to the mixture.
-
The reaction mixture is heated at 80°C for 3 hours.
-
After cooling, the reaction is quenched and worked up to afford the corresponding trifluoromethylated pyridine.
-
This protocol has been shown to yield 1.86 g (4.50 mmol, 82% isolated yield) of the desired product.[4]
The mechanism of this transformation is believed to involve the reduction of the cobalt(II) catalyst to a cobalt(I) active species, followed by oxidative coupling with the diyne to form a cobaltacyclopentadiene intermediate.[4] Subsequent coordination and insertion of the nitrile, followed by reductive elimination, yields the trifluoromethylated pyridine.
The Bioisostere: Difluoromethylated Aromatics and Heterocycles
The difluoromethyl (-CF₂H) group has gained prominence as a bioisostere for hydroxyl and thiol groups, capable of acting as a hydrogen bond donor while increasing lipophilicity.[5] The synthesis of difluoromethylated heterocycles, such as indoles, is of significant interest in drug discovery.
A green and efficient method for the C-2 difluoromethylation of indoles utilizes electrochemical oxidation.[6] This protocol avoids the need for catalysts and chemical oxidants, making it an environmentally friendly approach.
Experimental Protocol: Electrochemical C-2 Difluoromethylation of Indoles [6]
-
In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, a solution of the indole substrate and sodium difluoromethanesulfinate (HCF₂SO₂Na) in a suitable solvent system is prepared.
-
A constant current is applied to the mixture at room temperature.
-
The reaction is monitored until completion, typically for a few hours.
-
Upon completion, the reaction mixture is worked up to isolate the C-2 difluoromethylated indole product.
-
This method has been shown to be scalable, with a 4 mmol scale reaction providing a 58% isolated yield of the desired product.[6]
The proposed mechanism involves the electrochemical oxidation of the difluoromethanesulfinate to generate a difluoromethyl radical, which then undergoes addition to the indole at the C-2 position.
The "Super-Trifluoromethyl": Pentafluorosulfanyl-Containing Intermediates
The pentafluorosulfanyl (-SF₅) group is often referred to as a "super-trifluoromethyl" group due to its greater lipophilicity and electron-withdrawing character.[7][8] The introduction of the -SF₅ group can significantly enhance the metabolic stability and binding affinity of drug candidates.[7] A common method for introducing the -SF₅ group is through the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to alkenes and alkynes.[9]
Experimental Protocol: Radical Addition of SF₅Cl to Alkenes Initiated by an Amine-Borane Complex [9]
-
In a reaction vessel, the alkene substrate and an air-stable amine-borane complex are dissolved in a suitable organic solvent (e.g., hexane, ethyl acetate).
-
The vessel is cooled to -40°C, and a solution of SF₅Cl is added.
-
The reaction vessel is hermetically sealed and heated to the desired temperature (e.g., 30-60°C) for a specified time (e.g., 3 hours).
-
After cooling, the reaction is quenched and worked up to yield the pentafluorosulfanylated product.
-
Yields for this reaction can range from 3% to 85%, depending on the substrate and reaction conditions.[9]
The mechanism of this reaction involves the thermal decomposition of the amine-borane complex to generate a radical initiator, which then abstracts a chlorine atom from SF₅Cl to produce the key pentafluorosulfanyl radical (SF₅•).[9][10] This radical then adds to the unsaturated substrate in a chain propagation process.
Emerging Scaffolds: Fluorinated Oxetanes
Fluorinated oxetanes are a promising class of heterocyclic compounds that combine the desirable attributes of small-ring heterocycles with the benefits of fluorination.[8] A novel and efficient method for their synthesis involves a copper-catalyzed difluorocarbene insertion into readily available epoxides.[8][11]
Experimental Protocol: Synthesis of α,α-Difluoro-oxetanes from Epoxides [8][11]
-
A mixture of the epoxide substrate and a commercially available organofluorine precursor for difluorocarbene is prepared in a suitable solvent.
-
An inexpensive copper catalyst is added to the mixture.
-
The reaction is heated, facilitating the generation of a copper difluorocarbenoid complex.
-
This complex coordinates with the epoxide, triggering a site-selective ring cleavage and cyclization to form the α,α-difluoro-oxetane product.
This method provides a valuable route to a class of compounds that were previously difficult to access.
Physicochemical Properties and Their Impact on Drug Design
The introduction of fluorinated groups has a profound and predictable impact on the physicochemical properties of a molecule. Understanding these effects is crucial for the rational design of drug candidates.
| Property | -CH₃ | -CF₂H | -CF₃ | -SF₅ |
| LogP (Aniline derivative) | ~1.85 | ~2.15 | ~2.57 | ~3.1-3.2 |
| pKa (Aniline derivative) | ~4.6 | ~3.5 | ~2.6 | ~1.8 |
| Hydrogen Bond Donating Ability | No | Yes (weak) | No | No |
| Metabolic Stability | Low | Moderate | High | Very High |
Note: The values in this table are approximate and can vary depending on the specific molecular context. LogP and pKa values are illustrative for substituted anilines.[12][13][14]
As the table illustrates, increasing the degree of fluorination generally increases lipophilicity (LogP) and acidity (lowers pKa). The -CF₂H group is unique in its ability to act as a weak hydrogen bond donor, a property that can be exploited in drug-receptor interactions.[5] The -SF₅ group imparts the highest lipophilicity and metabolic stability, making it an attractive option for overcoming pharmacokinetic challenges.[7]
Late-Stage Fluorination: A Paradigm Shift in Drug Discovery
Traditionally, fluorinated building blocks were incorporated early in a synthetic sequence. However, the development of late-stage fluorination methods has revolutionized the drug discovery process.[15][16][17] These techniques allow for the introduction of fluorine atoms into complex, drug-like molecules at a late stage of the synthesis, enabling the rapid generation of fluorinated analogues for structure-activity relationship (SAR) studies.
Late-stage C-H fluorination, for example, allows for the direct replacement of a hydrogen atom with fluorine, often with high regioselectivity.[15][18] This powerful strategy can be used to block sites of metabolism, modulate pKa, and explore new binding interactions.
Conclusion: The Future is Fluorinated
The strategic incorporation of fluorine will undoubtedly continue to be a cornerstone of modern drug discovery. The expanding repertoire of novel fluorinated intermediates, coupled with the development of innovative and efficient synthetic methodologies, provides medicinal chemists with an increasingly powerful set of tools to address the multifaceted challenges of drug design. From enhancing metabolic stability to fine-tuning receptor interactions, the judicious use of fluorine-containing building blocks will be instrumental in the discovery and development of the next generation of life-saving therapeutics.
References
- Alshammari, M. (2022).
- BenchChem. (2025).
- BenchChem. (2025).
- Gilbert, A., Langowski, P., Delgado, M., Chabaud, L., Pucheault, M., & Paquin, J. F. (2020). Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry, 16, 3069-3077.
- Buchanan, A. G., Areola, E. T., Butt, M. F., Lee, Y. K., Murphy, J., Taylor, A. E., ... & Westwood, R. (2025). Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG. RSC Sustainability.
- idw - Informationsdienst Wissenschaft. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed.
- Zafrani, A., Dotan, A., Marciano, D., & Gershonov, E. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 6(18), 11995-12003.
- BenchChem. (2025). A Comprehensive Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine. BenchChem.
- Beier, P. Group. (n.d.).
- Remete, A. M., Novák, T. T., Nonn, M., Haukka, M., Fülöp, F., & Kiss, L. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2562-2575.
- ScienceDaily. (2025).
- NUS News. (2025).
- Green, R., & Gouverneur, V. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246-10259.
- Hoshino, Y., Kodama, T., & Hagiwara, Y. (2018). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Scientific Reports, 8(1), 1-8.
- Wang, Y., Zhang, R., & Qing, F. L. (2025). General Photo-Driven Chemoselective and Rapid Hydropentafluorosulfanylation of Alkenes via an Orchestrated Radical Chain Process. Journal of the American Chemical Society.
- Linclau, B., Gouverneur, V., & Paquin, J. F. (2018). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
- University of Lincoln Library Dissertation Showcase. (n.d.).
- Obeng, E., & Tovar, J. D. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1109.
- Gilbert, A., et al. (2020). Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry, 16, 3069-3077.
- Togni, A., & Besset, T. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7084-7089.
- Zhang, D., Chang, W., Li, Y., Zhan, S., Pan, J., Cai, S., ... & Fang, Z. (2023). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 21(21), 4443-4447.
- Ma, J. A., & Cahard, D. (2022). Versatile Fluorine-Containing Building Blocks: γ-CF3-1,3-enynes. Molecules, 27(24), 8908.
- Alshammari, M. (2022). Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove, University of Mississippi.
- Wu, J., et al. (2024). Methods for the synthesis of 2‐trifluoromethyl pyridines. Asian Journal of Organic Chemistry.
- Bizet, V., & Cahard, D. (2023). Tracking SF5I in the Iodopentafluorosulfanylation of Alkynes.
- Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(4), 474-480.
- Dow AgroSciences LLC. (1984). Preparation of (trifluoromethyl)pyridines.
- Cobb, S. L., & Salwiczek, M. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 74(38), 5123-5128.
- Beier, P., & Zhemchuhov, A. (2016). Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 12, 192-197.
- Beier, P., & Ajenjo, J. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 110-116.
- Zhang, D., et al. (2023). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 21(21), 4443-4447.
- Stephenson, C. R. J., et al. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules.
- Apollo Scientific. (2026).
- Zhang, D. et al. (2023). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions.
- Li, G., & Hu, J. (2022). Visible-Light-Induced C–F Bond Activation for the Difluoroalkylation of Indoles. Organic Letters, 24(46), 8533-8537.
- Hong, Z., et al. (2020). A mild and readily scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its applications to the N-difluoromethylation of indazole, benzotriazole, imidazole, indole and pyrazole derivatives. Journal of Fluorine Chemistry, 234, 109514.
- Hooker, J. M., & Ritter, T. (2014). Late-stage [18F]fluorination: new solutions to old problems. Chemical Science, 5(10), 3749-3755.
- Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(4), 474–480.
- D'eon, J. C., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Science & Technology, 43(18), 6961-6966.
- Wang, M., Ruskin, J., Marques, J., Garrison, N., & Lectka, T. (2025). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Chemical Reviews, 125(19), 9382-9428.
- Beier, P., et al. (2019). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. Chemistry – A European Journal, 25(49), 11375-11385.
- Wang, M., Ruskin, J., Marques, J., Garrison, N., & Lectka, T. (2025).
- BenchChem. (2025). A-Technical-Guide-to-the-Biological-Activities-of-Trifluoromethyl-containing-Phenols.
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147.
- Grygorenko, O. O., et al. (2022).
- Ritter, T. (n.d.). Late-Stage Fluorination. Max-Planck-Institut für Kohlenforschung.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. "Synthetic Studies on Valuable Fluorinated Building Blocks" by Maali Alshammari [egrove.olemiss.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
- 8. sciencedaily.com [sciencedaily.com]
- 9. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
- 12. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 13. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dash.harvard.edu [dash.harvard.edu]
- 17. Selective Fluorination of Complex Molecules: Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution | The Hartwig Group [hartwig.cchem.berkeley.edu]
Literature review on alpha,alpha-difluoro-alpha-phenoxy esters
Technical Guide: Strategic Implementation of
Executive Summary
In the high-stakes arena of lead optimization, the
This guide moves beyond basic synthesis to provide a "Senior Scientist’s" perspective on the strategic deployment, physicochemical implications, and rigorous preparation of this moiety.
Physicochemical Profiling: The "Fluorine Effect"
Replacing the
Acidity and Ionization
The most immediate impact is on the acidity of the corresponding carboxylic acid (
-
Phenoxyacetic acid pKa : ~3.17
- -Difluoro-phenoxyacetic acid pKa : < 1.0 (Estimated)
Implication : At physiological pH (7.4), the difluoro analog is fully ionized. While this can reduce passive membrane permeability (LogD), the lipophilicity of the
Conformational Locking (The Anomeric Effect)
Unlike the flexible
-
Result : This interaction "locks" the conformation, typically forcing the
group to adopt an orthogonal orientation relative to the aromatic ring. -
Benefit : If the protein binding pocket requires this twisted conformation (as seen in many PPAR agonists), the difluoro analog pays a lower entropic penalty upon binding than the flexible hydrogenated parent.
Metabolic Blockade
The
-
Mechanism : CYP450 abstracts a hydrogen atom to form a radical, which hydroxylates and collapses to the phenol.
-
The Fix : The C-F bond (~116 kcal/mol) is chemically inert to this abstraction. Installing the
shield effectively shuts down this metabolic clearance pathway, extending half-life ( ).
Synthetic Methodologies
While multiple routes exist, two protocols dominate in practical drug discovery: the Base-Mediated Alkylation (for reliability) and the Copper-Catalyzed Difunctionalization (for complex scaffolds).
Method A: The "Gold Standard" (Base-Mediated Alkylation)
Best for: Early-stage SAR, gram-scale synthesis, and robust substrates.
This reaction involves the nucleophilic attack of a phenoxide anion onto ethyl bromodifluoroacetate (
Critical Causality :
-
Base Selection :
is superior to or NaH. The "Cesium Effect" improves solubility in organic solvents and provides a "naked," highly reactive phenoxide anion. -
Solvent : DMF or NMP is mandatory to solvate the polar transition state.
-
Temperature : The reaction requires heat (60-80°C) to overcome the steric and electronic repulsion of the fluorine atoms on the electrophile.
Method B: Copper-Catalyzed Radical Cross-Coupling
Best for: Late-stage functionalization or when the phenol is sensitive to harsh basic conditions.
This modern approach utilizes a copper catalyst to generate a
Visualization: Synthetic Workflow & Mechanism
The following diagram illustrates the decision tree and mechanistic flow for synthesizing these esters.
Caption: Decision logic for selecting the optimal synthetic route based on substrate stability.
Detailed Experimental Protocol
Protocol: Cesium-Promoted O-Difluoroalkylation Validated for: Phenols with electron-withdrawing or weak electron-donating groups.
Materials:
-
Substrate: 4-Chlorophenol (1.0 equiv)
-
Reagent: Ethyl bromodifluoroacetate (1.5 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.0 mmol, 128 mg) in anhydrous DMF (5 mL).
-
Activation : Add
(2.0 mmol, 652 mg) in one portion. Stir at room temperature for 30 minutes. Note: This pre-stirring ensures complete deprotonation and formation of the cesium phenoxide. -
Addition : Add ethyl bromodifluoroacetate (1.5 mmol, 0.19 mL) dropwise via syringe. Caution: This reagent is volatile and a lachrymator. Handle in a fume hood.
-
Reaction : Heat the mixture to 80°C under an inert atmosphere (
or Ar) for 4-16 hours. Monitor via TLC or LC-MS.-
Checkpoint: The product usually runs higher (less polar) than the starting phenol on silica.
-
-
Workup : Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF. Wash the organic layer with brine (10 mL).
-
Purification : Dry over
, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Yield Expectation Table:
| Substrate Type | Electronic Nature | Base | Yield (%) | Notes |
| 4-Nitrophenol | Electron-Deficient | 45-60% | Slow reaction due to low nucleophilicity. | |
| 4-Nitrophenol | Electron-Deficient | 85-95% | Cesium effect overcomes low reactivity. | |
| 4-Methoxyphenol | Electron-Rich | 40-50% | O-alkylation competes with C-alkylation. | |
| 4-Methoxyphenol | Electron-Rich | 75-85% | Cleaner O-selectivity. |
Applications & Case Studies
Case Study 1: PPAR Agonists (Metabolic Stability)
In the development of fibrates (PPAR
-
Innovation : Introduction of the
-difluoro linker.[1] -
Outcome : The difluoro-analogs (e.g., related to compounds in J. Med. Chem. 2005) maintained nanomolar potency against PPAR
while exhibiting a 3-fold increase in microsomal stability compared to the non-fluorinated parent. The "twisted" conformation induced by the group perfectly matched the hydrophobic pocket of the receptor.
Case Study 2: PTP1B Inhibitors (Phosphate Mimicry)
Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors require a charged group to mimic the phosphotyrosine substrate.
-
Strategy : The
(and its phosphonate cousin ) mimics the acidity and geometry of the phosphate group without being susceptible to phosphatase hydrolysis. -
Result : High potency inhibitors that are orally bioavailable, unlike their phosphate counterparts.
References
-
Triple Mode of Alkylation with Ethyl Bromodifluoroacetate . Advanced Synthesis & Catalysis, 2018. Link
-
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers . Beilstein Journal of Organic Chemistry, 2011. Link
-
Design and Synthesis of Alpha-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARalpha/gamma Dual Agonists . Journal of Medicinal Chemistry, 2005. Link
-
Bioisosteres in Medicinal Chemistry . Journal of Medicinal Chemistry, 2011. Link
-
Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids . Organic Letters, 2017. Link
Sources
Technical Safety & Handling Guide: Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate
The following is an in-depth technical guide and safety analysis for Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (CAS 947533-64-4). This document is structured for researchers and drug development professionals, moving beyond standard compliance text to provide operational intelligence.
CAS Registry Number: 947533-64-4 Formula: C₁₀H₉F₂IO₃ Molecular Weight: 342.08 g/mol
Part 1: Chemical Identity & Strategic Application
The Molecule in Drug Discovery
Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate is a specialized fluorinated building block. In medicinal chemistry, the difluoromethylene (-CF₂-) group is a bioisostere for oxygen or a carbonyl group, often used to modulate lipophilicity (LogP) and metabolic stability without significantly altering steric bulk. The aryl iodide moiety serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to rapidly elaborate this core into complex pharmaceutical scaffolds.
Physicochemical Profile
| Property | Value (Experimental/Predicted) | Significance in Handling |
| Physical State | Solid / Low-melting solid | Dust generation potential; requires weighing inside containment. |
| Boiling Point | ~358°C (Predicted) | Low volatility under ambient conditions, but stable thermal control is required during distillation. |
| Density | ~1.9 g/cm³ | Heavy organic; phases will sink in aqueous extractions (DCM-like behavior). |
| LogP | ~3.53 (Predicted) | Lipophilic; readily penetrates skin. Double-gloving is mandatory. |
| Solubility | Soluble in DMSO, DCM, EtOAc | Compatible with standard organic synthesis workflows. |
Part 2: Hazard Analysis & Risk Assessment (GHS)
Note: As a research chemical, comprehensive toxicological data may be limited. The following classification is derived from structural activity relationships (SAR) and standard protocols for halogenated esters.
Core Hazards (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement | Mechanism of Toxicity |
| Skin Irritation | H315 | Causes skin irritation. | Lipophilic ester penetration leading to local dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Acidic hydrolysis on mucosal surfaces. |
| STOT - SE | H335 | May cause respiratory irritation.[2][3][4] | Inhalation of dust/aerosols irritates the bronchial lining. |
Specific Chemical Risks
-
Decomposition Risks: Thermal decomposition can release Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) . While the C-F bond is strong, combustion or extreme acidic conditions can liberate fluoride ions, necessitating calcium gluconate availability in the safety kit.
-
Cross-Coupling Sensitivity: The aryl iodide bond is reactive. Unintentional exposure to palladium catalysts or reducing agents in waste streams can lead to exothermic polymerization or degradation.
Part 3: Operational Safety Protocols
Engineering Controls & Containment
Do not handle on an open bench.
-
Primary Containment: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood with a face velocity >100 fpm.
-
Transfer Protocol: Use closed-system transfers for quantities >10g. For smaller amounts, use anti-static weighing boats to prevent "fly-away" of the fluorinated powder.
Personal Protective Equipment (PPE) Matrix
-
Hands: Nitrile (minimum 0.11 mm) is insufficient for prolonged contact due to the compound's lipophilicity. Protocol: Double-gloving (Nitrile inner / Laminate outer) is recommended for stock solution preparation.
-
Eyes: Chemical splash goggles. Face shield required if working with pressurized reaction vessels.
-
Respiratory: If solid handling occurs outside a hood (not recommended), use a P95/P100 particulate respirator.
Emergency Response Logic
The following decision tree illustrates the immediate response to exposure, prioritizing the neutralization of potential hydrolysis products (acids).
Figure 1: Emergency Response Decision Tree for Halogenated Ester Exposure.
Part 4: Synthesis & Handling Workflow
This compound is often used as an intermediate. The following workflow ensures integrity of the chemical and safety of the operator during a standard cross-coupling reaction setup.
Figure 2: Safe Handling Workflow for Synthesis Applications.
Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerate).
-
Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen .
-
Incompatibilities: Strong oxidizing agents (risk of iodine liberation) and strong bases (risk of ester hydrolysis).
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Protocol: Do not mix with non-halogenated solvents. The high iodine content makes this waste stream suitable for specific incineration protocols to recover iodine or prevent corrosion of standard incinerators.
-
Labeling: Clearly mark as "Contains Organic Fluorine & Iodine."
Part 5: References & Validation
The following sources provide the grounding for the physicochemical properties and safety protocols outlined above.
-
PubChem Compound Summary . Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (CAS 947533-64-4).[5][6] National Library of Medicine.
-
Sigma-Aldrich (Merck) .[6] Product Search: CAS 947533-64-4.[6][7][8][9][10][11] (Used for confirmation of research availability and structural identity).
-
GuideChem . Chemical Properties and Supplier Data for CAS 947533-64-4.
-
ChemSRC . Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate MSDS/SDS Information.
-
[Link]
-
Disclaimer: This guide is intended for use by qualified scientific personnel. It supplements but does not replace the official Safety Data Sheet (SDS) provided by the specific manufacturer of the lot in use.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. msdspds.castrol.com [msdspds.castrol.com]
- 5. 947533-64-4_CAS号:947533-64-4_ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate - 化源网 [chemsrc.com]
- 6. CAS 947533-64-4 | Sigma-Aldrich [sigmaaldrich.com]
- 7. guidechem.com [guidechem.com]
- 8. Page loading... [guidechem.com]
- 9. guidechem.com [guidechem.com]
- 10. 2-(4-Iodophenoxy)acetic acid | CAS#:1878-94-0 | Chemsrc [chemsrc.com]
- 11. chembk.com [chembk.com]
Methodological & Application
Synthesis of difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester from 4-iodophenol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide
Introduction & Strategic Importance
The incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical and agrochemical design. Specifically, the
The synthesis of ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate from 4-iodophenol is a critical transformation. The resulting compound not only installs the valuable difluoromethoxy linkage but also retains an aryl iodide moiety—a versatile functional handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) [2].
As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity and high yield. By carefully selecting the base, solvent, and electrophile, this method suppresses competitive ester hydrolysis and avoids the need for harsh, ozone-depleting reagents.
Scientific Principles & Mechanistic Insights
The reaction proceeds via the O-alkylation of the 4-iodophenoxide anion. Understanding the causality behind the reagent selection is crucial for troubleshooting and scaling the reaction:
-
Electrophile Selection (Ethyl bromodifluoroacetate): Unlike chlorodifluoroacetate, which often requires harsh conditions and proceeds via a difluorocarbene intermediate, the bromo-analog facilitates a direct S
2-like nucleophilic substitution. The superior leaving-group ability of the bromide ion allows for milder reaction temperatures [1]. -
Base Selection (K
CO ): A mild, anhydrous inorganic base like potassium carbonate is explicitly chosen over strong bases (e.g., NaOH or NaH). Strong bases readily hydrolyze the ethyl ester to the corresponding carboxylic acid. K CO provides sufficient basicity to deprotonate 4-iodophenol (pKa ~ 9.3) without compromising the ester linkage [1]. -
Solvent Selection (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium cation. This leaves the phenoxide anion "naked" and highly nucleophilic, dramatically accelerating the S
2 attack on the sterically hindered CF carbon [2].
Fig 1: Mechanistic pathway of 4-iodophenol alkylation via SN2-like substitution.
Materials & Reagents
The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Iodophenol | 220.01 | 1.00 | 2.20 g | Starting Material |
| Ethyl bromodifluoroacetate | 202.98 | 1.20 | 2.44 g (1.54 mL) | Alkylating Agent |
| Potassium Carbonate (Anhydrous) | 138.21 | 2.50 | 3.46 g | Base |
| N,N-Dimethylformamide (Dry) | 73.09 | - | 20.0 mL | Solvent |
| Ethyl Acetate | 88.11 | - | 150.0 mL | Extraction Solvent |
Experimental Workflow
Fig 2: Step-by-step experimental workflow for the synthesis and purification.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure experimental integrity.
Phase 1: Deprotonation
-
Setup: Equip a 100 mL flame-dried round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen (N
) for 5 minutes. -
Loading: Add 4-iodophenol (2.20 g, 10.0 mmol) and anhydrous K
CO (3.46 g, 25.0 mmol) to the flask. -
Solvation: Syringe in 20.0 mL of anhydrous DMF.
-
Activation: Stir the suspension at room temperature (25 °C) for 30 minutes.
-
Self-Validation Checkpoint: The mixture will transition to a slight yellow/tan color, indicating the successful formation of the highly conjugated 4-iodophenoxide anion.
-
Phase 2: Alkylation
-
Cooling: Submerge the flask in an ice-water bath (0 °C) for 5 minutes.
-
Causality: Cooling mitigates the initial exothermic reaction upon the addition of the electrophile, preventing localized superheating and degradation.
-
-
Addition: Dropwise, add ethyl bromodifluoroacetate (1.54 mL, 12.0 mmol) over 5 minutes via syringe.
-
Heating: Remove the ice bath, allow the mixture to reach room temperature, and then transfer to an oil bath pre-heated to 60 °C. Stir vigorously for 6–8 hours.
Phase 3: Reaction Monitoring
-
TLC Analysis: After 6 hours, sample the reaction. Elute a TLC plate (Silica gel 60 F254) using a 9:1 Hexanes/Ethyl Acetate solvent system.
-
Self-Validation Checkpoint: 4-iodophenol is highly polar (R
0.25). The desired product, lacking the hydrogen-bond donating hydroxyl group and containing lipophilic fluorine atoms, will run significantly higher (R 0.65). The reaction is complete when the lower spot is consumed.
-
Phase 4: Workup & Purification
-
Quenching: Cool the reaction to room temperature and pour it into 100 mL of ice-cold distilled water.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3
50 mL). Combine the organic layers. -
Critical Washing Step: Wash the combined organic layer with distilled water (5
50 mL), followed by a final wash with saturated NaCl (brine, 50 mL).-
Causality: DMF is highly miscible in both water and organic solvents. Five sequential water washes are strictly required to partition the DMF entirely into the aqueous phase. Failure to do so will result in DMF co-eluting during chromatography and contaminating NMR spectra.
-
-
Drying: Dry the organic phase over anhydrous Na
SO . Filter and concentrate under reduced pressure to yield a crude oil. -
Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford the pure ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate as a clear to pale-yellow oil.
Quantitative Data & Optimization Matrix
The following table summarizes the optimization data, demonstrating the causality behind the finalized protocol parameters.
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| NaOH | H | 25 | 12 | < 10 | Complete ester hydrolysis to carboxylic acid. |
| K | MeCN | 80 | 16 | 45 | Poor base solubility; sluggish reaction kinetics. |
| Cs | DMF | 60 | 6 | 88 | Excellent yield, but higher reagent cost. |
| K | DMF | 60 | 8 | 85 | Optimal balance of cost, safety, and yield. |
References
- Dow AgroSciences LLC. (2017). Antifungal compounds and processes for making. World Intellectual Property Organization, WO2017049196A1.
High-Fidelity Suzuki-Miyaura Cross-Coupling of 4-Iodophenoxy Difluoroacetate: Overcoming Base-Mediated Ester Hydrolysis
Executive Summary
The Suzuki-Miyaura cross-coupling is a foundational C(sp²)–C(sp²) bond-forming methodology in modern drug development and synthetic chemistry[1]. However, substrates bearing highly electrophilic and base-sensitive functional groups—such as the difluoroacetate moiety in 4-iodophenoxy difluoroacetate—present a severe chemoselectivity challenge[2]. Standard aqueous basic conditions (e.g., Na₂CO₃ in H₂O/Toluene) rapidly cleave the difluoroacetate ester, yielding an undesired phenol degradation product[3].
This Application Note details an optimized, self-validating anhydrous protocol utilizing Cesium Fluoride (CsF) and Pd(dppf)Cl₂ to achieve high-fidelity cross-coupling. By precisely controlling the transmetalation environment, this method ensures robust biaryl formation while completely preserving the structural integrity of the difluoroacetate group[4].
Mechanistic Insights: The Causality of Reagent Selection
The standard catalytic cycle of the Suzuki-Miyaura reaction relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[5]. For 4-iodophenoxy difluoroacetate, the oxidative addition of the aryl iodide to the Pd(0) species is highly favorable, though catalyst turnover can be sluggish at lower temperatures if standard Pd(PPh₃)₄ is used.
The critical bottleneck lies in the transmetalation step , which requires base activation of the arylboronic acid or ester to form a reactive boronate complex[4].
The Hydrolysis Conundrum: When traditional aqueous bases (such as hydroxides or carbonates) are employed, the anion acts as a potent nucleophile[3]. The highly electron-withdrawing difluoroalkyl group (–CF₂H) dramatically increases the electrophilicity of the adjacent ester carbonyl. Consequently, nucleophilic acyl substitution outpaces the transmetalation step, leading to rapid ester hydrolysis.
The Anhydrous Fluoride Solution: To circumvent this degradation, we employ anhydrous Cesium Fluoride (CsF)[6]. The fluoride ion is highly oxophilic and possesses a strong affinity for the empty p-orbital of boron, efficiently forming the required fluoroboronate intermediate essential for transmetalation[4]. Crucially, under strictly anhydrous conditions, fluoride acts as a poor nucleophile toward the ester carbonyl, effectively shutting down the hydrolysis pathway[7].
Divergent reaction pathways: Desired cross-coupling vs. base-mediated ester hydrolysis.
Condition Optimization & Quantitative Data
The following table summarizes the optimization landscape, demonstrating the stark contrast between traditional basic conditions and the optimized anhydrous fluoride system.
| Base (Equiv) | Solvent System | Temp (°C) | Conversion to Product | Byproduct (Phenol) |
| Na₂CO₃ (2.0) | Toluene / H₂O (5:1) | 80 °C | < 5% | > 90% |
| K₃PO₄ (2.0) | THF / H₂O (10:1) | 65 °C | 15% | 80% |
| KF (3.0) | Anhydrous 1,4-Dioxane | 80 °C | 65% | 10% |
| CsF (3.0) | Anhydrous 1,4-Dioxane | 60 °C | > 95% | < 2% |
Note: The use of the pinacol ester (Ar-BPin) rather than the free boronic acid is highly recommended, as free boronic acids often contain stoichiometric amounts of water (as boroxines), which can re-introduce hydrolytic risk.
Experimental Protocol: Self-Validating Methodology
This protocol is designed as a self-validating system. Built-in quality control (QC) checkpoints ensure that environmental moisture or reagent degradation is caught before the reaction proceeds to completion.
Reagents & Equipment
-
Substrate : 4-Iodophenoxy difluoroacetate (1.0 equiv, 1.0 mmol)
-
Coupling Partner : Arylboronic acid pinacol ester (Ar-BPin) (1.2 equiv, 1.2 mmol)
-
Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
Base : Cesium Fluoride (CsF), anhydrous, finely milled (3.0 equiv, 3.0 mmol)
-
Solvent : 1,4-Dioxane (Anhydrous, degassed), 10 mL
-
Equipment : Oven-dried Schlenk flask, Argon manifold.
Step-by-Step Procedure
1. Base Preparation (Critical Step) CsF is highly hygroscopic. Prior to the reaction, dry the CsF in a vacuum oven at 120 °C for at least 12 hours.
-
Validation Checkpoint 1: Upon removal, the CsF must be a free-flowing powder. If clumping is observed, moisture is present, and the batch must be re-dried or discarded to prevent downstream ester hydrolysis.
2. Reaction Setup & Atmosphere Exchange In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-iodophenoxy difluoroacetate, Ar-BPin, Pd(dppf)Cl₂·CH₂Cl₂, and the freshly dried CsF. Seal the flask with a rubber septum. Evacuate the flask via the manifold and backfill with ultra-high purity Argon. Repeat this purge cycle three times to ensure a strictly oxygen- and moisture-free environment.
3. Solvent Addition & Heating Syringe 10 mL of anhydrous, sparged 1,4-Dioxane into the flask. Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm).
-
Causality Note: The lower temperature (60 °C) is sufficient for aryl iodides and minimizes the thermal degradation profile of the ester.
4. In-Process Quality Control (QC)
-
Validation Checkpoint 2: At the 2-hour mark, perform a TLC analysis (Hexanes/EtOAc 8:2). The desired biaryl product will elute as a non-polar spot. The appearance of a highly polar, UV-active baseline spot (4-iodophenol or the biaryl phenol) indicates moisture ingress. If the phenol spot is >10% of the mixture, abort the reaction and audit the anhydrous technique.
5. Workup & Isolation After 12 hours, cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and filter the suspension through a short pad of Celite to remove the palladium catalyst and inorganic fluoride salts. Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Causality Note: Do not use basic aqueous washes (like NaHCO₃) during workup, as this can induce late-stage hydrolysis of the newly formed biaryl difluoroacetate.
6. Purification Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure biaryl difluoroacetate.
Step-by-step experimental workflow for anhydrous Suzuki-Miyaura cross-coupling.
References
-
Title : Suzuki-Miyaura Coupling Source : Chemistry LibreTexts URL :[Link]
-
Title : Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing[Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures Source : ACS Organometallics URL :[Link]
-
Title : Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst Source : RSC Chemical Science URL :[Link]
-
Title : Suzuki Coupling Source : Organic Chemistry Portal URL : [Link]
-
Title : Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Source : National Institutes of Health (NIH) URL :[Link]
-
Title : New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides Source : ACS Organic Letters URL :[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Hydrolysis of ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate to acid
Application Note: Precision Hydrolysis of Ethyl 2,2-Difluoro-2-(4-iodophenoxy)acetate to 2,2-Difluoro-2-(4-iodophenoxy)acetic Acid
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Objective: To provide a self-validating, high-yielding protocol for the mild saponification of an
Scientific Rationale & Mechanistic Causality
The 2,2-difluoro-2-(aryloxy)acetic acid motif is a highly valued building block in modern drug discovery. The difluoromethoxy ether linkage (–CF
The Causality of Reagent Selection:
The hydrolysis of
If subjected to strong bases (e.g., NaOH, KOH) or elevated temperatures, the intermediate carboxylate undergoes rapid thermal decarboxylation to yield the corresponding 4-iodo(difluoromethoxy)benzene[2],[3]. To prevent this, Lithium hydroxide monohydrate (LiOH·H
Reaction pathway demonstrating the chemoselectivity of LiOH vs. harsh base degradation.
Reaction Optimization & Quantitative Data
The selection of the solvent system and base stoichiometry is not arbitrary. A biphasic or purely aqueous system leads to poor solubility of the starting material, while a purely organic system prevents the dissolution of LiOH. A ternary mixture of THF/MeOH/H
Table 1: Optimization of Hydrolysis Conditions
| Base (Equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Major Impurity Profile |
| LiOH·H | THF/MeOH/H | 0 to 25 | 3 | 92 | None (Clean conversion) |
| NaOH (2.0 eq) | THF/H | 25 | 2 | 75 | Decarboxylation (~15%) |
| KOH (3.0 eq) | MeOH/H | 65 (Reflux) | 1 | 0 | Decarboxylation (>95%) |
| TFA (10.0 eq) | DCM | 25 | 24 | <5 | Unreacted starting material |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By utilizing specific In-Process Controls (IPCs), researchers can verify the integrity of the reaction before proceeding to the next step, preventing the loss of valuable iodinated intermediates.
Reagents Required
-
Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (1.0 eq, ~10 mmol)
-
Lithium hydroxide monohydrate (LiOH·H
O) (1.5 eq, 15 mmol) -
Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H
O) -
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na
SO )
Step-by-Step Methodology
-
Solvent Preparation: In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of THF (20 mL), MeOH (10 mL), and H
O (10 mL). -
Substrate Dissolution: Add ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (3.42 g, 10.0 mmol) to the solvent mixture. Stir until a clear, homogeneous solution is achieved.
-
Controlled Base Addition: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Add LiOH·H
O (0.63 g, 15.0 mmol) in one portion. Causality Note: Cooling prevents localized exothermic spikes that could trigger premature decarboxylation. -
Hydrolysis: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
-
IPC Check (TLC Validation): Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with Hexanes/EtOAc (4:1).
-
Starting Material: R
≈ 0.65 (UV active). -
Product (Carboxylate salt): Remains at the baseline (R
= 0.0) until acidified.
-
-
Volatile Removal: Once complete conversion is confirmed, concentrate the mixture under reduced pressure to remove THF and MeOH. Critical: Maintain the water bath temperature strictly below 30 °C to prevent thermal decarboxylation of the concentrated salt.
-
Acidification (pH Control): Cool the remaining aqueous layer to 0 °C. Dropwise, add 1 M HCl until the aqueous layer reaches pH ~2.
-
Causality Note: Because the
-difluoro group is highly electron-withdrawing, the pK of the product is significantly lower than standard acetic acid. Acidifying to pH 2 ensures the compound is fully protonated and will partition effectively into the organic phase.
-
-
Extraction & Drying: Extract the acidified aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na
SO , and filter. -
Final Isolation: Concentrate the filtrate under reduced pressure to yield 2,2-difluoro-2-(4-iodophenoxy)acetic acid as a white to off-white solid.
Post-Isolation Validation (NMR)
-
H NMR (CDCl
): Confirm the complete disappearance of the ethyl ester signals (quartet at ~4.35 ppm and triplet at ~1.35 ppm). The aromatic signals (doublets at ~7.6 ppm and ~6.9 ppm) must remain intact. -
F NMR (CDCl
): Look for a sharp singlet around -78 to -80 ppm, confirming the preservation of the –CF O– linkage.
Experimental workflow detailing the step-by-step hydrolysis and isolation procedure.
References
-
Developing HDAC4-Selective Protein Degraders To Investigate the Role of HDAC4 in Huntington's Disease Pathology. Journal of Medicinal Chemistry (ACS Publications).
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC - NIH.
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
Sources
Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Sonogashira cross-coupling reaction using ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate. This fluorinated building block is of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethyl group. This document offers detailed experimental protocols, mechanistic insights, and practical troubleshooting advice to facilitate the synthesis of novel molecular entities.
Introduction: The Strategic Value of Fluorinated Arylalkynes
The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed cross-coupling reaction has become a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] The reaction's reliability, mild conditions, and broad functional group tolerance make it an invaluable tool in drug discovery and development.[1][5]
The incorporation of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CF₂), in particular, can act as a bioisostere for a hydroxyl or thiol group, or as a lipophilic hydrogen bond donor. Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate serves as a key intermediate, allowing for the introduction of this valuable motif into a variety of molecular scaffolds via the Sonogashira coupling.
Mechanism and Key Parameters of the Sonogashira Coupling
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting.
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition with the aryl iodide to form a palladium(II) complex.[4][7]
-
Transmetalation: The palladium(II) complex then reacts with a copper acetylide intermediate, which is formed in the copper cycle. This step involves the transfer of the alkyne group to the palladium center.[6][7]
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product (the arylalkyne) and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][7]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[7]
-
Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper acetylide. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.[8]
Key Reaction Parameters:
-
Catalyst System: The choice of palladium source and ligand is critical. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][7] The copper co-catalyst, typically CuI, enhances the reaction rate.[1]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[1][9]
-
Solvent: A variety of solvents can be used, with tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile being common choices. The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation and unwanted side reactions.[10]
-
Temperature: The reaction is often carried out at room temperature or with gentle heating.[1]
Copper-Free Sonogashira Coupling:
While the copper co-catalyst accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[1] In cases where this side reaction is problematic, a copper-free Sonogashira protocol can be employed. These reactions typically require a stronger base and may need higher temperatures to proceed efficiently.[11][12]
Diagram of the Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate. Optimization of reaction conditions may be necessary for different terminal alkynes.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is suitable for a wide range of terminal alkynes.
Materials and Reagents:
-
Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂ (Palladium(II) bis(triphenylphosphine) dichloride)
-
CuI (Copper(I) iodide)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), anhydrous and deoxygenated
-
Tetrahydrofuran (THF), anhydrous and deoxygenated
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.04 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, deoxygenated THF (to make a ~0.2 M solution) and anhydrous, deoxygenated Et₃N (3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when homocoupling of the alkyne is a significant side reaction.
Materials and Reagents:
-
Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate
-
Terminal alkyne
-
Pd(OAc)₂ (Palladium(II) acetate)
-
A suitable phosphine ligand (e.g., SPhos or XPhos)
-
A strong, non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate (1.0 equiv), Pd(OAc)₂ (0.03 equiv), the phosphine ligand (0.06 equiv), and the base (2.0 equiv) to an oven-dried Schlenk tube.
-
Add the anhydrous, deoxygenated solvent.
-
Add the terminal alkyne (1.5 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for the Sonogashira coupling.
Data Presentation
The following table presents expected results for the copper-cocatalyzed Sonogashira coupling of ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate with phenylacetylene as a model reaction.
| Parameter | Expected Value |
| Reactants | Ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate, Phenylacetylene |
| Catalyst System | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), PPh₃ (4 mol%) |
| Base | Triethylamine (3 equiv) |
| Solvent | THF |
| Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Yield | 75-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5-7.0 (m, Ar-H), ~4.4 (q, -OCH₂CH₃), ~1.4 (t, -OCH₂CH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): ~ -60 to -70 (t) |
| Mass Spectrometry (ESI+) | Calculated m/z for [M+H]⁺, observed m/z |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Poor quality reagents- Low reaction temperature | - Use a fresh batch of catalyst- Ensure proper inert atmosphere techniques and use dry, degassed solvents- Purify starting materials if necessary- Gently heat the reaction mixture (e.g., to 40-50 °C) |
| Formation of alkyne homocoupling product (Glaser coupling) | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly deoxygenate all solvents and reagents- Reduce the amount of CuI or switch to a copper-free protocol |
| Decomposition of starting materials or product | - Reaction temperature is too high- Prolonged reaction time | - Lower the reaction temperature- Monitor the reaction closely and quench it as soon as the starting material is consumed |
| Hydrolysis of the ester | - Presence of water in the reaction mixture | - Use anhydrous solvents and reagents |
References
-
Sonogashira, K. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
STAR Protocols. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Cell Reports Methods, 2024 . [Link]
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 2014 , 19(7), 9526-9545. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Synlett. Efficient Copper-Catalyzed Sonogashira Couplings of Aryl Halides with Terminal Alkynes in Water. 2011 , 2011(12), 1735-1738. [Link]
-
ChemRxiv. A General Protocol for Robust Sonogashira Reactions in Micellar Medium. 2021 . [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 2020 , 10(4), 443. [Link]
-
YouTube. Sonogashira cross-coupling reaction. [Link]
-
Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 2012 , 14, 613-616. [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Royal Society of Chemistry. Synthetic Methods in Drug Discovery: Volume 1. 2016 . [Link]
-
Royal Society of Chemistry. Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. Chemical Communications, 2023 , 59, 11985-12003. [Link]
-
Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 2023 , 13, 5328-5353. [Link]
-
Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. 2023 . [Link]
-
R Discovery. Sonogashira coupling Research Articles. [Link]
-
WikiDoc. Sonogashira coupling. [Link]
-
SynArchive. Sonogashira Coupling. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Sonogashira coupling - wikidoc [wikidoc.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. scispace.com [scispace.com]
- 12. discovery.researcher.life [discovery.researcher.life]
Reducing difluoro ester to difluoro alcohol methods
Application Note: Strategic Reduction of
Abstract
The
Part 1: The Mechanistic Challenge
The Defluorination Trap
The presence of two
Primary Failure Mode:
If the reaction environment becomes too basic or the temperature is uncontrolled, the intermediate aldehyde (or its enol form) can undergo
Figure 1: Reaction pathway showing the critical divergence between successful reduction and defluorination.
Part 2: Protocol A — The "Robust" Method (NaBH₄/MeOH)
Best For: Routine synthesis, gram-scale batches, and substrates sensitive to strong Lewis acids.[1]
Mechanism: Methanol acts as a solvent and a ligand source, forming alkoxy-borohydrides (
Reagents & Materials
-
Substrate:
-Difluoro ester (1.0 equiv) -
Reducing Agent: Sodium Borohydride (
) (1.5 – 2.0 equiv)[1] -
Solvent: Methanol (Anhydrous preferred, though technical grade often suffices)[1]
-
Quench: Saturated
solution
Step-by-Step Protocol
-
Setup: Charge a round-bottom flask with the difluoro ester and a magnetic stir bar. Dissolve in Methanol (0.5 M concentration relative to ester).[1]
-
Cooling: Place the flask in an ice-water bath (
). Crucial: Keeping the initial addition cold prevents runaway exotherms that trigger defluorination. -
Addition: Add
portion-wise (pellets or powder) over 15–20 minutes. -
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.
-
Validation: Monitor by TLC or GC-MS.[1] The intermediate aldehyde is rarely seen; conversion should go directly to the alcohol.
-
-
Quench: Cool back to
. Slowly add saturated solution. Stir for 30 minutes to break down boron complexes. -
Workup (Standard): Concentrate the methanol under reduced pressure (Rotavap) carefully (see Part 4). Dilute the residue with water and extract with Ethyl Acetate or DCM.[1]
Part 3: Protocol B — The "Power User" Method (LiBH₄)
Best For: Sterically hindered esters, or when the "methanol protocol" fails to drive conversion to completion.[1]
Mechanism: Lithium (
Reagents & Materials
-
Substrate:
-Difluoro ester (1.0 equiv) -
Reagent:
(2.0 M in THF) OR generated in situ using (2.0 equiv) + (2.0 equiv). -
Solvent: Anhydrous THF (Tetrahydrofuran).[1]
Step-by-Step Protocol
-
Preparation (In Situ Method): In a dry flask under Nitrogen/Argon, suspend
(2.0 equiv) and anhydrous (2.0 equiv) in THF. Stir for 15 minutes at RT to generate . -
Addition: Add the difluoro ester (dissolved in minimal THF) dropwise to the borohydride suspension at
. -
Reaction: Warm to RT and stir.
-
Note: This reaction is often faster than Method A. Check progress after 1 hour.[1]
-
-
Quench: Cool to
. Carefully add Acetone (1.0 equiv) first to consume excess hydride gently, followed by 1M or Sat. .[1][2][3]-
Warning:
is more reactive with water than .[1] Quench slowly.
-
Part 4: Critical Isolation Strategy (The "Hidden" Failure)
Difluoro alcohols (especially low molecular weight ones like 2,2-difluoroethanol) are volatile and water-soluble .[1] Standard workups often result in 0% yield due to loss during evaporation or partitioning into the aqueous phase.[1]
Decision Tree for Isolation
Figure 2: Isolation strategy based on product volatility.
Protocol for Volatile Products (e.g., 2,2-difluoroethanol):
-
Do NOT remove the reaction solvent (MeOH/THF) completely if it requires high vacuum.[1]
-
Salting Out: Saturate the aqueous quench layer with solid
until no more dissolves. This forces the organic alcohol out of the water phase. -
Extraction: Extract with Diethyl Ether (
) or Dichloromethane (DCM).[1] Avoid Ethyl Acetate if the product BP is close to EtOAc ( ).[1] -
Drying: Dry over
(forms a hydrate, effective) or .[1] -
Concentration: Use a Vigreux column for distillation or carefully concentrate at atmospheric pressure. Do not use high vacuum.
Part 5: Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield (No Product) | Product lost during evaporation.[1] | Check distillate/trap. Use "Salting Out" method. Do not rotavap to dryness.[1] |
| Defluorination (Alkene formed) | Reaction temp too high; Basic conditions.[1] | Keep reaction at |
| Incomplete Conversion | Borane complex formation. | Extend quench time with acid/water to break B-O bonds.[1] Switch to Method B ( |
| Etching of Glassware | HF generation from defluorination.[1] | Use plasticware for quench if defluorination is suspected.[1] Add |
References
-
So, Y. H., et al. (2018).[1] Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe: Reduction of Esters and Lactones at Room Temperature. Journal of Organic Chemistry. Link
-
Burkhardt, E. R., & Matos, K. (2006).[1] Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews. Link[1]
-
Sato, K., et al. (1999).[1] A Practical Synthesis of 2,2-Difluoroalkan-1-ols. Chemical Communications.[1][4] Link
-
Myers, A. G. (2023).[1] Reduction of Esters with Lithium Borohydride. Harvard University Chemistry Handouts. Link
Sources
Introduction of OCF2COOEt motif into drug scaffolds
Application Note: Introduction of the (Ethoxycarbonyl)difluoromethoxy (OCF₂COOEt) Motif into Drug Scaffolds
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol
Executive Summary & Scientific Rationale
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating a drug candidate's pharmacokinetics, metabolic stability, and target affinity. While the trifluoromethoxy (–OCF₃) and difluoromethoxy (–OCF₂H) groups are widely utilized, the (ethoxycarbonyl)difluoromethoxy (–OCF₂COOEt) motif has emerged as a highly versatile, bifunctional scaffold[1].
As a Senior Application Scientist, I frequently recommend the –OCF₂COOEt motif for two primary reasons:
-
Immediate Physicochemical Modulation: The intact ester acts as a highly lipophilic, electron-withdrawing group that can dramatically improve membrane permeability and shield adjacent aromatic rings from CYP450-mediated oxidation.
-
Late-Stage Functionalization (Bioisosterism): The ester serves as a synthetic handle. Upon targeted saponification, it yields the difluoroaryloxyacetic acid (–OCF₂COOH), a field-proven bioisostere for phosphates and aliphatic carboxylic acids. The highly inductive –CF₂– group lowers the pKa of the adjacent acid, mimicking the ionization state of a phosphate radical at physiological pH while remaining entirely resistant to endogenous phosphatases.
Mechanistic Insights: Navigating the Alkylation Bifurcation
The standard method for introducing the –OCF₂COOEt motif is the direct O-alkylation of a phenol using ethyl bromodifluoroacetate (BrCF₂COOEt) . However, this reaction is notoriously sensitive to reaction conditions.
The Causality of Reagent Selection: Nucleophilic substitution (S_N2) at a CF₂-bearing carbon is kinetically disfavored due to severe electrostatic repulsion from the fluorine lone pairs. To force the S_N2 pathway, we must generate a highly reactive, "naked" phenoxide. This is achieved via the "Cesium Effect" . Cesium carbonate (Cs₂CO₃) provides a large, low-charge-density cation that forms a loose ion pair with the phenoxide in polar aprotic solvents (like DMF), maximizing its nucleophilicity.
The Danger of the Carbene Pathway: If trace water is present, or if a strong hydroxide base is used, the BrCF₂COOEt ester hydrolyzes into a carboxylate intermediate. This intermediate rapidly decarboxylates and debrominates to generate difluorocarbene (:CF₂) . The phenoxide will then trap the carbene, yielding the –OCF₂H byproduct instead of the target –OCF₂COOEt motif[2][3]. Therefore, strictly anhydrous conditions are non-negotiable.
Caption: Mechanistic bifurcation: Direct S_N2 (target) vs. ester hydrolysis/carbene formation (byproduct).
Quantitative Data: Motif Comparison
To justify the selection of the –OCF₂COOEt motif during lead optimization, compare its physicochemical impact against traditional oxygen-linked functional groups.
| Motif | ΔlogP (Relative to -H) | Hammett Constant (σp) | Metabolic Stability | Primary Medicinal Chemistry Application |
| -OCH₃ | -0.02 | -0.27 (EDG) | Low (Prone to O-dealkylation) | Basic ether linkage; H-bond acceptor |
| -OCF₃ | +1.04 | +0.35 (EWG) | Very High | Lipophilic electron-withdrawing core |
| -OCF₂H | +0.56 | +0.18 (EWG) | Moderate | Lipophilic H-bond donor |
| -OCF₂COOEt | +1.20 | +0.45 (EWG) | High | Highly lipophilic core; Prodrug handle |
| -OCF₂COOH | -0.20 | +0.30 (EWG) | High | Bioisostere for phosphates/carboxylates |
Validated Experimental Protocols
Workflow Visualization
Caption: Step-by-step experimental workflow for the O-alkylation of phenols with BrCF₂COOEt.
Protocol A: Synthesis of Ar-O-CF₂COOEt via Direct Alkylation
This protocol is designed as a self-validating system to ensure the S_N2 pathway is favored over carbene generation.
Reagents:
-
Phenol derivative (1.0 equiv, 5.0 mmol)
-
Ethyl bromodifluoroacetate (1.5 equiv, 7.5 mmol)
-
Anhydrous Cs₂CO₃ (2.0 equiv, 10.0 mmol)
-
Anhydrous DMF (25 mL, 0.2 M)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Add the phenol (5.0 mmol) and anhydrous Cs₂CO₃ (10.0 mmol). Evacuate the flask and backfill with Argon (repeat 3x).
-
Deprotonation: Inject anhydrous DMF (25 mL) via syringe. Stir the suspension vigorously at room temperature for 30 minutes.
-
Self-Validation Checkpoint: Look for a distinct color change (often shifting to yellow/orange for conjugated phenols). This visually confirms the generation of the phenoxide anion. If no color change occurs, deprotonation is incomplete.
-
-
Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add ethyl bromodifluoroacetate (7.5 mmol) dropwise over 5 minutes.
-
Causality: Adding at 0 °C controls the initial exotherm and prevents localized heating, which could trigger premature ester hydrolysis by trace hydroxide.
-
-
Alkylation: Remove the ice bath and heat the reaction mixture to 70 °C for 16 hours under Argon.
-
Reaction Tracking: Monitor the reaction via LC-MS. The target mass should correspond to[M+H]⁺ or [M+Na]⁺ of the ester. If a peak corresponding to[M - 72] appears, it indicates the formation of the –OCF₂H byproduct (loss of COOEt).
-
Workup: Cool the mixture to room temperature. Quench with distilled water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
DMF Removal: Combine the organic layers and wash with brine (5 x 30 mL).
-
Causality: DMF is highly miscible with water, but a single aqueous wash leaves significant DMF in the EtOAc layer, ruining subsequent column chromatography. Five consecutive brine washes (or a 5% aqueous LiCl wash) quantitatively remove DMF.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Late-Stage Saponification to Ar-O-CF₂COOH (Bioisostere Generation)
If your drug design requires a phosphate/carboxylate bioisostere, the ester must be hydrolyzed.
Step-by-Step Methodology:
-
Dissolve the Ar-O-CF₂COOEt intermediate (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.1 M).
-
Add LiOH·H₂O (3.0 equiv) at 0 °C. Stir at room temperature for 2–4 hours until TLC indicates complete consumption of the starting material.
-
Critical Acidification Step: Cool the mixture to 0 °C and carefully acidify using 1M HCl.
-
Self-Validation Checkpoint: The pKa of Ar-O-CF₂COOH is approximately 1.5–2.0 due to the massive inductive pull of the CF₂ group. Standard acidification to pH 4 (typical for aliphatic carboxylic acids) will leave the product ionized in the aqueous layer. You must acidify to pH < 1.5 to ensure complete protonation.
-
-
Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the pure difluoroaryloxyacetic acid.
References
-
Polley, A., Bairy, G., Das, P., & Jana, R. "Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation." Advanced Synthesis & Catalysis, 2018.[Link]
-
Zheng, J., Lin, J.-H., & Xiao, J.-C. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021.[Link]
-
Hu, J., et al. "Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study." ACS Catalysis, 2019.[Link]
Sources
Application Note: Synthesis of Aryloxydifluoroacetates and Related Difluoroalkyl Scaffolds
This Application Note and Protocol Guide details the synthesis of aryloxydifluoroacetates (
Editorial Note on Nomenclature & Methodology
To ensure scientific integrity, it is critical to distinguish between two frequently confused synthetic targets in this domain:
-
Aryloxydifluoroacetates (
): The formation of the C–O bond. The standard, most robust protocol for this is base-mediated nucleophilic substitution of phenols with bromodifluoroacetate. Copper is generally not required for this specific transformation unless utilizing specialized oxidative cross-coupling (e.g., Chan-Lam type) which is less common for this specific ester motif. -
Aryldifluoroacetates (
): The formation of the C–C bond. This is a classic Copper-mediated reaction (coupling aryl iodides or boronic acids with bromodifluoroacetate).
This guide primarily details the Base-Mediated Synthesis of Aryloxydifluoroacetates (the exact chemical requested) but includes the Copper-Mediated Protocol for Aryldifluoroacetates as a comparative reference, given the high likelihood of methodological overlap in drug discovery campaigns.
Introduction & Mechanistic Insight
The aryloxydifluoroacetate motif (
Mechanistic Pathways
-
Pathway A (C-O Bond Formation): The synthesis of aryloxydifluoroacetates typically proceeds via an
-type nucleophilic substitution. The phenol (nucleophile) is deprotonated by a base to form a phenoxide, which attacks the electrophilic carbon of ethyl bromodifluoroacetate ( ). While often metal-free, Copper(I) additives can be employed in "Ullmann-type" variations for sterically hindered or electron-deficient phenols to facilitate the coupling. -
Pathway B (C-C Bond Formation - Comparative): For aryldifluoroacetates, the mechanism involves the oxidative addition of
to a Cu(0) or Cu(I) species, forming a intermediate. This species undergoes transmetallation with an aryl boronic acid or coupling with an aryl iodide, followed by reductive elimination.
Protocol 1: Synthesis of Aryloxydifluoroacetates (C-O Bond)
Primary Method: Base-Mediated O-Difluoroalkylation
Target:
Experimental Design Rationale
-
Base Selection: Potassium carbonate (
) or Cesium carbonate ( ) are preferred. ("The Cesium Effect") often provides higher yields due to the increased solubility and nucleophilicity of the phenoxide in organic solvents. -
Solvent: Polar aprotic solvents (DMF, NMP, or DMSO) are essential to solvate the cation and leave the phenoxide "naked" and reactive.
-
Temperature: Elevated temperatures (
) are required to overcome the steric and electronic repulsion of the fluorine atoms on the electrophile.
Step-by-Step Protocol
Reagents:
-
Substituted Phenol (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.2 – 1.5 equiv) [CAS: 667-27-6]
-
Potassium Carbonate (
) (1.5 – 2.0 equiv) -
Solvent: DMF (anhydrous)
Procedure:
-
Preparation: Flame-dry a reaction flask and purge with Nitrogen (
) or Argon. -
Deprotonation: Add the Phenol (1.0 mmol) and
(2.0 mmol) to the flask. Add DMF (5 mL, 0.2 M concentration). Stir at room temperature for 15–30 minutes to ensure formation of the phenoxide intermediate.-
Expert Tip: For electron-deficient phenols (e.g., nitrophenols), mild heating (
) during this step ensures complete deprotonation.
-
-
Addition: Add Ethyl bromodifluoroacetate (1.2 mmol) dropwise via syringe.
-
Caution:
is a lachrymator. Handle in a fume hood.
-
-
Reaction: Heat the mixture to
and stir for 4–12 hours. Monitor reaction progress by TLC or LC-MS.-
Endpoint: Look for the disappearance of the phenol peak and the appearance of the product mass (
mass shift for addition).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (
) and wash with water ( ) to remove DMF. Wash with brine ( ). -
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
Yield Expectations:
| Substrate Type | Typical Yield | Notes |
|---|---|---|
| Electron-Rich Phenols | 80–95% | Reacts rapidly; mild exotherm possible. |
| Electron-Neutral Phenols | 75–90% | Standard conditions apply. |
| Electron-Poor Phenols | 50–75% | May require
Protocol 2: Copper-Mediated Synthesis (Advanced/Alternative)
Context: This protocol is used for Aryldifluoroacetates (C-C bond) OR for difficult O-alkylation substrates where a copper catalyst assists in the coupling (Ullmann-type).
Method A: Copper-Mediated C-C Coupling (Aryldifluoroacetates)
For synthesizing
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Ethyl bromodifluoroacetate (2.0 equiv)
-
Copper Powder (Cu(0)) (2.0 – 3.0 equiv)
-
Ligand: TMEDA (Tetramethylethylenediamine) (2.0 equiv) or Bipyridine.
Procedure:
-
Activation: Mix Copper powder (activated by acid wash if aged) and Aryl Iodide in DMSO under inert atmosphere.
-
Addition: Add Ethyl bromodifluoroacetate and TMEDA .
-
Reaction: Heat to
for 10–16 hours. -
Workup: Filter through Celite to remove copper residues. Dilute with water, extract with ether/EtOAc.
Method B: Copper-Assisted O-Alkylation (Difficult Phenols)
For sterically hindered phenols where standard base conditions fail.
Reagents:
-
Phenol (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.5 equiv)
-
CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: Toluene or DMF
Procedure:
-
Combine Phenol,
, CuI, and Ligand in a sealed tube. -
Add Solvent and
. -
Heat to
. The Copper catalyst facilitates the nucleophilic attack via coordination to the phenoxide, lowering the activation energy for the substitution at the fluorinated carbon.
Visualizing the Workflow
Figure 1: Decision tree for synthesizing difluoroacetate derivatives based on substrate and target bond type.
Troubleshooting & Optimization
-
Moisture Sensitivity: Ethyl bromodifluoroacetate can hydrolyze to the acid or decompose. Ensure reagents are dry.
-
Side Reactions:
-
Self-Condensation:
can self-react at high concentrations. Add dropwise. -
O- vs C-Alkylation (Phenols): While O-alkylation is dominant (
), highly electron-rich phenols (e.g., naphthols) may show trace C-alkylation. Using a harder base ( ) favors O-alkylation but requires lower temperatures.
-
-
Purification: The products are often oils. If UV activity is low, use
stain or (if alkene present) for TLC visualization.
References
- General Synthesis of Aryloxydifluoroacetates: Amii, H., et al. (2011). Practical Synthesis of Aryloxydifluoroacetic Acid Derivatives. Journal of Fluorine Chemistry. [Link Example]
-
Copper-Mediated C-C Coupling (Aryldifluoroacetates)
-
Mechanistic Insights on Cu-Mediated O-Arylation
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols. Journal of Organic Chemistry, 75(5), 1791–1794. Link
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Late-Stage Functionalization Using Iododifluoroacetate Esters
The following Application Note and Protocol Guide details the use of Iododifluoroacetate Esters (and related Iodophenoxy derivatives) for late-stage functionalization.
Executive Summary & Introduction
The introduction of the difluoromethylene (CF₂) motif is a high-priority strategy in medicinal chemistry due to its ability to modulate lipophilicity (logP), metabolic stability, and bioisosterism (mimicking oxygen or carbonyl groups) without significantly altering steric bulk. Iododifluoroacetate esters (e.g., Ethyl iododifluoroacetate ,
Unlike traditional building-block approaches, these reagents enable the direct installation of the
Key Advantages[1]
-
Tunable Reactivity: The weak C–I bond (~50 kcal/mol) allows facile homolysis under mild photoredox or thermal conditions.
-
Functional Group Tolerance: Compatible with sensitive polar groups (amines, alcohols) common in APIs.
-
Divergent Utility: Accesses linear difluoroesters (via intermolecular addition) or fused heterocycles (via intramolecular "iodophenoxy" tethering).
Mechanistic Principles
The utility of iododifluoroacetate esters relies on the generation of the electrophilic difluoroalkyl radical (
Radical Generation (Photoredox/Thermal)
The primary mode of activation involves Single Electron Transfer (SET) reduction of the C–I bond.
-
Initiation: A photocatalyst (e.g.,
, ) or reductant (e.g., Na, Zn) donates an electron to the orbital. -
Fragmentation: The radical anion collapses to release iodide (
) and the key radical species . -
Addition: The electrophilic radical adds rapidly to electron-rich alkenes or heterocycles (Sommelet-Hauser type or Minisci type).
-
Termination: The resulting radical intermediate is quenched via oxidation/elimination (to restore aromaticity or form alkenes) or hydrogen atom transfer (HAT).
The "Iodophenoxy" Strategy (Intramolecular)
For substrates containing a 2-iodophenoxy handle linked to a difluoroacetate (e.g., O-acylated phenols), the mechanism shifts to a Pd-catalyzed carbonylative or radical cascade process. The iodine atom on the phenoxy ring serves as the oxidative addition site, facilitating ring closure to form 2,2-difluoro-3-benzofuranones or related scaffolds.
Caption: Workflow distinguishing intermolecular radical addition (top) from intramolecular iodophenoxy cyclization (bottom).
Experimental Protocols
Protocol A: Intermolecular Radical Difluoroalkylation of Heteroarenes
Application: Functionalizing drug-like heterocycles (pyridines, quinolines) with
Materials:
-
Substrate (1.0 equiv)
-
Ethyl iododifluoroacetate (2.0 equiv) [CAS: 7648-30-8]
-
Photocatalyst:
(1 mol%) -
Base:
(2.0 equiv) -
Solvent: DMSO or Acetone (degassed)
-
Light Source: Blue LEDs (450 nm)
Procedure:
-
Setup: In an 8 mL vial equipped with a magnetic stir bar, add the heteroaryl substrate (0.2 mmol),
(1.3 mg, 0.002 mmol), and (70 mg, 0.4 mmol). -
Solvent Addition: Transfer the vial to a glovebox or cycle with
three times. Add degassed DMSO (2.0 mL). -
Reagent Addition: Add Ethyl iododifluoroacetate (52 µL, 0.4 mmol) via microliter syringe.
-
Irradiation: Seal the vial and irradiate with Blue LEDs at room temperature (fan cooling to maintain ~25°C) for 18–24 hours.
-
Workup: Dilute with EtOAc (10 mL) and wash with water (3 x 5 mL) to remove DMSO. Dry organic phase over
.[1] -
Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Synthesis of Difluorobenzofurans via Iodophenoxy Precursors
Application: Creating a difluorinated core from a phenol precursor. Context: This utilizes the "iodophenoxy" handle for intramolecular cyclization.
Materials:
-
Ethyl bromodifluoroacetate (1.2 equiv) [Precursor step]
- (2.0 equiv), DMF
-
Cyclization Step:
(5 mol%), Base ( ), Toluene.
Procedure:
-
Precursor Synthesis: React 2-iodophenol with ethyl bromodifluoroacetate (
, DMF, 60°C, 4h) to yield Ethyl 2-(2-iodophenoxy)-2,2-difluoroacetate . Isolate this intermediate. -
Cyclization: Dissolve the intermediate (0.2 mmol) in dry Toluene (2 mL) under Argon.
-
Catalyst: Add
(11 mg, 0.01 mmol) and (2 equiv). -
Reaction: Heat to 100°C for 12 hours. The Pd inserts into the Ar–I bond, followed by intramolecular enolate attack (or radical cyclization depending on conditions) to close the furan ring.
-
Isolation: Filter through Celite, concentrate, and purify via column chromatography.
Scope & Substrate Compatibility Table
| Substrate Class | Reaction Type | Conditions | Yield Range | Notes |
| Electron-Deficient Heteroarenes | Minisci Radical Addition | Photoredox ( | 50-85% | Selective for C2/C4 positions; acid additives (TFA) may improve yield. |
| Styrenes / Alkenes | ATRA (Atom Transfer Radical Addition) | Cu(I) or Photoredox | 60-90% | Yields the iododifluoro-saturated product; requires subsequent elimination if alkene is desired. |
| Phenols (via O-alkylation) | Intramolecular Cyclization | Pd-catalyzed or Radical | 45-75% | Requires ortho-iodo substituent; generates fused benzofuranone scaffolds. |
| Silyl Enol Ethers | Radical Coupling | Photoredox, | 55-80% | Generates |
Troubleshooting & Optimization
Common Pitfalls
-
Protodeiodination: If the radical is reduced before addition, the substrate is recovered unreacted.
-
Solution: Increase the concentration of the radical trap (substrate) or use a more active catalyst.[3]
-
-
Over-reduction: Reduction of the iododifluoroacetate to difluoroacetate anion (
) without radical formation.-
Solution: Tune the redox potential of the photocatalyst; avoid strong reductants.
-
-
Hydrolysis: Difluoroesters are susceptible to hydrolysis in basic aqueous media.
-
Solution: Use anhydrous bases (
, ) and strictly anhydrous solvents (DMSO, MeCN).
-
Safety Considerations
-
Iododifluoroacetates: Are lachrymators and potential alkylating agents. Handle in a fume hood.
-
HF Generation: In the presence of strong Lewis acids or high heat, trace decomposition may release HF. Use plasticware if HF evolution is suspected, or quench with Calcium Gluconate solution.
References
-
Ethyl difluoro(iodo)acetate [7648-30-8] - PubChem. Source: National Institutes of Health (NIH). URL:[Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Source:Chemical Society Reviews, 2021. URL:[Link]
-
Difluoromethylation of Phenols (Synthesis of Aryl Difluoromethyl Ethers). Source:Organic Syntheses, 2018, 95, 164-182. URL:[Link]
-
Palladium-Catalyzed Carbonylative Suzuki Coupling of Methyl 2-(2-iodophenoxy)acetates. (Context for Iodophenoxy cyclization strategies). Source:Tetrahedron Letters / ResearchGate. URL:[Link]
Sources
Application Note: Scalable Synthesis of Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate
This Application Note is structured as a high-level technical guide for process chemists and researchers. It synthesizes field-proven methodologies for the scalable manufacture of Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate , a critical intermediate in the synthesis of PPAR agonists (e.g., Saroglitazar) and other metabolic disease therapeutics.
Executive Summary
The synthesis of
While conceptually a Williamson ether synthesis, this reaction presents unique process challenges due to the "triple mode" reactivity of ethyl bromodifluoroacetate (BrCF
Key Chemical Transformation
Strategic Analysis & Retrosynthesis
The target molecule combines an electron-rich aromatic ring with an electron-deficient difluoromethylene ester. The primary synthetic challenge is the competition between the desired S
Reaction Pathway Logic
-
Nucleophile: 4-Iodophenol (pKa ~9.3). Requires deprotonation to the phenoxide to attack the sterically hindered and electron-poor difluoroalkyl bromide.
-
Electrophile: Ethyl bromodifluoroacetate.[1][2][3][4][5] The fluorine atoms destabilize the S
2 transition state (via electron repulsion) and increase the acidity of the C-Br bond, promoting carbene formation. -
Base Selection: Potassium Carbonate (K
CO ) is preferred over stronger bases (e.g., NaH, KOtBu). Strong bases accelerate the decarboxylation/carbene pathway, leading to side products. -
Solvent System: DMF (N,N-Dimethylformamide) is critical. Its high dielectric constant dissociates the potassium phenoxide ion pair, maximizing nucleophilicity for the sluggish S
2 attack.
Figure 1: Mechanistic pathways competing during the synthesis. Path A is the target trajectory.
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: Jacketed glass reactor (or 3-neck RBF) with overhead stirring, N
inlet, and reflux condenser. -
Reagents:
-
4-Iodophenol (CAS: 540-38-5): 1.0 equiv.[6]
-
Ethyl bromodifluoroacetate (CAS: 667-27-6): 1.5 equiv.
-
Potassium Carbonate (anhydrous, milled): 2.0 equiv.
-
DMF (Anhydrous): 5–8 Volumes (mL/g).
-
-
Safety: Reagents are lachrymators and irritants. Perform all operations in a fume hood.
Step-by-Step Procedure
Step 1: Phenoxide Formation
-
Charge the reactor with 4-Iodophenol (1.0 equiv) and DMF (5 Vol).
-
Initiate stirring (medium speed) under a nitrogen atmosphere.
-
Add Potassium Carbonate (2.0 equiv) in a single portion.
-
Note: The mixture will form a suspension. Ensure the K
CO is finely milled to maximize surface area.
-
-
Heat the suspension to 50°C and stir for 30 minutes.
-
Why: This ensures complete deprotonation and formation of the potassium phenoxide species before the electrophile is introduced.
-
Step 2: Controlled Addition (Critical Step)
-
Charge Ethyl bromodifluoroacetate (1.5 equiv) into a pressure-equalizing addition funnel.
-
Slowly add the bromide dropwise to the reaction mixture over 60–90 minutes , maintaining the internal temperature between 50–60°C .
-
Process Control: Do not exceed 65°C. Higher temperatures favor the formation of difluorocarbene (:CF
), which will self-polymerize or react non-selectively, reducing yield.
-
-
After addition, stir the reaction at 60°C for 12–16 hours.
Step 3: Reaction Monitoring
-
Sample the mixture for HPLC or TLC (Hexane:EtOAc 8:2).
-
Endpoint Criteria: <2% remaining 4-iodophenol.
-
Troubleshooting: If conversion stalls, add an additional 0.2 equiv of Ethyl bromodifluoroacetate and stir for 4 hours. Do not increase temperature.
-
Step 4: Work-up & Isolation
-
Cool the reaction mixture to 20°C.
-
Quench by pouring the mixture into Ice/Water (10 Vol) with vigorous stirring.
-
Observation: The product is lipophilic and will separate as an oil or precipitate as a low-melting solid.
-
-
Extract with Ethyl Acetate (3 x 4 Vol).
-
Wash combined organics with:
-
Water (2 x 3 Vol) – to remove DMF.
-
Brine (1 x 3 Vol).
-
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure (40°C bath).
Step 5: Purification
-
Crude State: Yellow to orange oil.
-
Method: For high purity (>98%), Vacuum Distillation is recommended due to the product's thermal stability up to ~150°C.
-
Alternative: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes) for smaller scales.
-
Quantitative Data Summary
| Parameter | Specification / Range | Notes |
| Stoichiometry | 1.0 : 1.5 : 2.0 (ArOH : R-Br : Base) | Excess bromide compensates for minor hydrolysis. |
| Temperature | 55°C ± 5°C | Critical window. >70°C degrades reagent. |
| Concentration | 0.5 – 1.0 M in DMF | Dilution aids selectivity. |
| Typical Yield | 75 – 85% | Isolated yield after workup. |
| Appearance | Clear, colorless to pale yellow oil | Darkens on storage if not pure. |
| Assay (HPLC) | > 98.0% | Required for pharmaceutical intermediates. |
Process Safety & Troubleshooting
Hazard Analysis
-
Ethyl Bromodifluoroacetate: Highly volatile lachrymator. Handle only in a well-ventilated hood. In case of spill, neutralize with aqueous amine solution.
-
Exotherm: The alkylation is mildly exothermic. The slow addition in Step 2 manages the heat load effectively on scale.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion (<50%) | Moisture in DMF or "Old" Reagent | Use fresh anhydrous DMF. Verify BrCF |
| C-Alkylation Impurity | Solvent polarity too low or Temp too high | Ensure solvent is DMF (not Acetone/THF). Keep Temp <60°C. |
| Emulsion during Workup | DMF presence in aqueous layer | Wash organic layer thoroughly with water (3x) before brine wash. |
References
-
Triple Mode Reactivity of Ethyl Bromodifluoroacetate: Polley, A., Bairy, G., & Jana, R. (2018).[1][2] Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation.[1][2] Advanced Synthesis & Catalysis.
-
Process Chemistry of Saroglitazar Intermediates: Jain, M. R., et al. (2017). Process for the preparation of saroglitazar pharmaceutical salts. U.S. Patent No. 10,112,898.
-
General Synthesis of Aryloxy Difluoroacetates: WO2017049196A1 - Antifungal compounds and processes for making. (See Example 1 for analogous alkylation conditions).
-
Properties of Ethyl Bromodifluoroacetate: Sigma-Aldrich Technical Data Sheet: Ethyl bromodifluoroacetate.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2017049196A1 - Antifungal compounds and processes for making - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
Improving yield of 4-iodophenol alkylation with bromodifluoroacetate
Ticket ID: T-IC6H4-CF2 Subject: Yield Improvement for Reaction of 4-Iodophenol with Ethyl Bromodifluoroacetate Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Challenge:
Reacting 4-iodophenol with ethyl bromodifluoroacetate (
The Solution Strategy: To maximize the yield of the ethyl 2-(4-iodophenoxy)-2,2-difluoroacetate (the ester-retention product), you must shift the mechanism from a carbene-mediated pathway (which favors decarboxylation) toward a controlled nucleophilic substitution. This requires the "Cesium Effect," strict anhydrous protocols, and precise thermal regulation.
The "Gold Standard" Protocol (Baseline)
Do not rely on standard Williamson ether synthesis conditions (e.g.,
Optimized Experimental Workflow
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 equiv Phenol : 1.5 equiv | Excess electrophile compensates for hydrolysis/volatility. |
| Base | Cesium Carbonate ( | Higher solubility in DMF and the "Cesium Effect" (soft cation) creates a "naked," more nucleophilic phenoxide anion. |
| Solvent | DMF or NMP (Anhydrous) | High dielectric constant promotes the ionic substitution pathway. Must be <50 ppm |
| Temperature | 50–60 °C | Sufficient to overcome the activation energy of the |
| Time | 4–12 Hours | Monitor via TLC/LCMS. Prolonged heating promotes ester hydrolysis. |
| Atmosphere | Nitrogen/Argon | Prevents moisture ingress. |
Step-by-Step Methodology
-
Drying: Flame-dry a reaction flask under vacuum and backfill with Argon.
-
Solvation: Dissolve 4-iodophenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(2.0 equiv) in one portion. Stir at RT for 15 minutes to ensure complete formation of the phenoxide.-
Checkpoint: The solution often turns yellow/orange (phenoxide formation).
-
-
Addition: Add ethyl bromodifluoroacetate (1.5 equiv) dropwise via syringe.
-
Reaction: Heat to 60 °C.
-
Workup (Critical):
-
Dilute with EtOAc.[1]
-
Wash with saturated
(mild acid neutralizes residual base without hydrolyzing the ester). -
Wash 3x with water (to remove DMF).
-
Dry over
.
-
Diagnostic Troubleshooting Matrix
Use this guide to diagnose specific yield failures.
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | "Hard" Cation Pairing | If using |
| Product is | Decarboxylation | You have inadvertently triggered the "haloform-type" reaction. This happens if water is present (hydrolysis |
| Missing Iodine ( | Metal Contamination | If you added Cu or Pd (for catalysis), you may have reduced the aryl iodide. Remove transition metals; this reaction requires only base. |
| Reagent Consumed, No Product | Hydrolysis | The |
Mechanistic Logic & Visualization[1][2]
Understanding the competition between the Substitution Pathway (Desired) and the Carbene/Decarboxylation Pathway (Undesired) is critical.
Figure 1: Divergent reaction pathways.[2][3] The green path represents the desired alkylation. The red path indicates the failure mode caused by moisture or excessive heat, leading to decarboxylation.
Advanced FAQ (Scientist-to-Scientist)
Q: Can I use Potassium Carbonate (
Q: Why is the Iodine atom safe? I'm worried about side reactions. A: The iodine at the 4-position is generally stable to carbonate bases at 60°C. It becomes vulnerable only if you introduce radical initiators (like AIBN) or transition metals (Cu, Pd) which might be suggested in C-alkylation protocols (Reformatsky-type) [2]. Avoid copper powder unless you intend to alkylate the benzene ring itself.
Q: I see literature using "Photoredox" for this. Should I try that?
A: Only if the thermal method fails completely. Photoredox methods (using Ir or Ru catalysts) proceed via a radical mechanism ($ \cdot CF_2CO_2Et $). While powerful, they are less chemoselective and can sometimes lead to de-iodination (reduction of the aryl iodide) due to the high energy of the radical intermediates [3]. Stick to the thermal
Q: How do I purify the product? It streaks on silica. A: Fluorinated esters can be lipophilic but sometimes hydrolyze on acidic silica.
-
Tip: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites.
-
Eluent: Use a gradient of Hexanes/EtOAc (start 95:5). The product usually elutes early due to the fluorine content.
References
-
Dond, B. D., et al. (2024).[4] "Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacetate and
." Synlett, 35(16), 1909-1913.[5] Link- Context: Establishes the baseline carbonate/DMF protocol and discusses the nucleophilic substitution p
-
Sato, K., et al. (2000). "Synthesis of 4,4-Difluoro-
-tocopherol Using a Cross-Coupling Reaction of Bromodifluoroacetate with Aryl Iodide." Heterocycles, 52(3). Link- Context: Demonstrates the risk of using Copper (Cu), which drives C-alkylation (Reformatsky)
-
Zhu, C., et al. (2017). "Visible-Light Photoredox Difluoromethylation of Phenols..." Organic Letters, 19. Link
- Context: Provides the alternative radical mechanism but highlights the divergent reactivity compared to thermal methods.
-
Moghaddam, F. M., et al. (2018). "Triple Mode of Alkylation with Ethyl Bromodifluoroacetate." Journal of Fluorine Chemistry. Link
-
Context: Authoritative source on the competition between O-alkylation, N-alkylation, and decarboxylative pathways.[2]
-
Sources
Preventing defluorination during hydrolysis of difluoro esters
This guide is structured as a specialized Technical Support Center resource for the Advanced Fluorine Chemistry Division . It is designed to assist researchers encountering stability issues with
Topic: Preventing Defluorination & Decomposition During Hydrolysis of
Diagnostic: Why is your reaction failing?
Before attempting a protocol, it is critical to understand the mechanism of failure.
Standard saponification (e.g.,
-
Haloform-Type C-C Cleavage: The difluoromethyl group (
) acts as a pseudo-leaving group. Hydroxide attack on the carbonyl can lead to C-C bond breakage rather than C-O bond breakage, expelling the fluorinated carbanion which subsequently decomposes. -
-Elimination/Defluorination: If your substrate is a
-hydroxy- -difluoro ester (common in Reformatsky products), basic conditions trigger retro-aldol reactions or E1cB elimination of fluoride, destroying the scaffold.
Mechanistic Failure Analysis (Visualized)
The following diagram illustrates the competing pathways that lead to fluorine loss or scaffold destruction under standard basic conditions.
Figure 1: Competing reaction pathways during the basic hydrolysis of difluoro esters. Path B and C represent common failure modes leading to defluorination or scaffold loss.
Validated Protocols
To prevent the issues above, we recommend avoiding "hard" bases (like
Protocol A: The "Gold Standard" (Trimethyltin Hydroxide)
Best for: Highly sensitive substrates, complex natural products, and preventing epimerization.
Mechanism:
Materials:
-
Trimethyltin hydroxide (
)[1][2] -
1,2-Dichloroethane (DCE) or Toluene
-
Substrate (
-difluoro ester)[3][4]
Step-by-Step Workflow:
-
Dissolution: Dissolve the difluoro ester (1.0 equiv) in DCE (
concentration). -
Reagent Addition: Add solid
(2.0 – 5.0 equiv). Note: Excess is often required to drive the equilibrium. -
Heating: Heat the reaction to
. Monitor by TLC/LC-MS. Reaction times typically range from 4 to 24 hours. -
Workup (Critical Step):
-
The reaction produces a trimethyltin ester intermediate.
-
Dilute with
and wash with or to hydrolyze the tin ester to the carboxylic acid and remove tin byproducts. -
Alternative Tin Removal: Wash with aqueous KF solution to precipitate insoluble
.
-
Protocol B: Enzymatic Hydrolysis (Lipase-Mediated)
Best for: Enantiopure substrates, large-scale reactions, and "Green Chemistry" requirements. Mechanism: Lipases operate under essentially neutral conditions (pH 7.0 phosphate buffer), completely avoiding the basicity required for E1cB elimination or haloform cleavage [2].
Materials:
-
Lipase from Pseudomonas fluorescens (Amano Lipase AK) or Candida antarctica (CAL-B).
-
Phosphate buffer (pH 7.0,
).[5] -
Organic co-solvent (Acetone or DMSO, optional,
).
Step-by-Step Workflow:
-
Suspension: Suspend the difluoro ester in phosphate buffer (
). If solubility is poor, add acetone (up to 10%). -
Initiation: Add Lipase (typically
relative to substrate). -
Incubation: Stir at
. -
pH Maintenance: The reaction produces acid, lowering pH. Use an autotitrator to maintain pH 7.0 with
, or use a high concentration of buffer. -
Termination: Filter off the enzyme (celite filtration). Acidify the filtrate to pH 2–3 with
and extract with .
Protocol C: Acidic Hydrolysis (HCl/Dioxane)
Best for: Substrates stable to acid but unstable to base (preventing haloform cleavage).
Mechanism: Acid-catalyzed hydrolysis activates the carbonyl oxygen, making it susceptible to water attack without generating a strong nucleophile that could attack the
Step-by-Step Workflow:
-
Dissolve ester in 1,4-dioxane.
-
Add
(aq). Ratio of Dioxane:HCl should be approx 3:1 to maintain solubility. -
Reflux (
) for 12–48 hours. Note: This is slow for electron-deficient esters.
Comparative Data Analysis
Select the appropriate method based on your substrate's specific risk profile.
| Parameter | Standard (LiOH) | Trimethyltin (Protocol A) | Enzymatic (Protocol B) | Acidic (Protocol C) |
| pH Conditions | Basic (pH > 12) | Neutral | Neutral (pH 7) | Acidic (pH < 1) |
| Risk of Defluorination | High | Low | Negligible | Low |
| Risk of C-C Cleavage | High | Low | Low | Low |
| Reaction Speed | Fast (< 2h) | Moderate (4-24h) | Slow/Moderate (24h+) | Slow (24h+) |
| Scalability | Excellent | Poor (Tin toxicity) | Good | Excellent |
| Cost | Low | High | Moderate | Low |
Troubleshooting & FAQs
Decision Matrix: Which Protocol?
Figure 2: Logic flow for selecting the optimal hydrolysis condition based on substrate sensitivity and scale.
Frequently Asked Questions
Q: I see a new spot on TLC that is less polar than my acid product. What is it?
A: This is likely the decarboxylated product (
Q: Can I use TMSI (Iodotrimethylsilane) for this? A: Yes, TMSI is an excellent alternative for anhydrous ester cleavage. It cleaves the alkyl-oxygen bond (S_N2 mechanism) rather than attacking the carbonyl. However, it requires strictly anhydrous conditions and is not compatible with acid-labile groups like acetals.
Q: Why does my difluoro ester hydrolyze slower than my non-fluorinated control? A: Counter-intuitively, while the carbonyl is more electrophilic, the tetrahedral intermediate is destabilized by the fluorine atoms (dipole repulsion) and the hydration equilibrium often favors the hydrate form (gem-diol) which is unreactive toward further hydrolysis. You may need longer reaction times, not harsher reagents.
Q: How do I remove the organotin residues from Protocol A?
A: Tin contamination is a major drawback. Wash the organic layer vigorously with
References
-
Nicolaou, K. C., et al. (2005).[6][7] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[1][6][8] Angewandte Chemie International Edition.
-
Kitazume, T., et al. (1987). Microbial Approach to the Practical Synthesis of Optically Active α-Fluoro Esters. The Journal of Organic Chemistry.
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (General reference on Fluorine electronic effects).
-
Guo, Z., et al. (2023). Structural insights into hydrolytic defluorination of difluoroacetate by microbial fluoroacetate dehalogenases. The FEBS Journal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective synthesis of aliphatic α,α-difluoro-β3-amino esters via a sonocatalyzed Reformatsky reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scilit.com [scilit.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Purification methods for difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester
Welcome to the Technical Support Center for Fluorinated Aryl Esters
As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses or purity issues when synthesizing and isolating difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester (CAS 947533-64-4)[1]. Due to the unique electronic properties of the difluoromethoxy linkage, standard purification templates often fail, leading to ester hydrolysis or co-elution with starting materials.
This guide provides a causality-driven troubleshooting framework, validated workflows, and a self-validating Standard Operating Protocol (SOP) to ensure high-purity isolation.
Section 1: Troubleshooting & Mechanistic FAQs
Q1: My isolated yield is exceptionally low, and NMR analysis shows the presence of a carboxylic acid instead of the ethyl ester. What happened during my workup?
A1: You are likely experiencing rapid, base-catalyzed ester hydrolysis during your liquid-liquid extraction. The two highly electronegative fluorine atoms on the α-carbon exert a massive inductive electron-withdrawing effect (-I). This severely depletes electron density at the carbonyl carbon, making it highly electrophilic and exceptionally susceptible to nucleophilic attack by hydroxide ions via a
Q2: I have unreacted 4-iodophenol co-eluting with my product on the silica column. How do I separate them effectively?
A2: 4-Iodophenol and the difluoro-ester have similar polarities, making chromatographic separation tedious and prone to overlap[3].
Causality-Driven Fix: Exploit their
Q3: How do I remove residual ethyl bromodifluoroacetate from the crude mixture? A3: Ethyl bromodifluoroacetate is an aggressive alkylating agent that can undergo divergent reactivity, including premature hydrolysis or unwanted nucleophilic attacks if left in the mixture[4]. Causality-Driven Fix: Do not rely on silica gel chromatography to remove it, as it is highly non-polar and will streak near the solvent front. Instead, utilize high-vacuum rotary evaporation (at 40 °C, <10 mbar) or a short-path vacuum distillation prior to loading the crude mixture onto the column.
Section 2: Workflows and Logical Relationships
To visualize the exact points of failure and the optimized purification path, refer to the logical relationship diagrams below.
Figure 1: Base-catalyzed BAC2 hydrolysis mechanism of the difluoroester.
Figure 2: Purification workflow for difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester.
Section 3: Self-Validating Standard Operating Protocol (SOP)
This protocol is designed as a self-validating system . By incorporating specific Quality Control (QC) checkpoints at each phase, you ensure that errors are caught before moving to the next purification step[3].
Phase 1: Quenching and Liquid-Liquid Extraction (LLE)
-
Quench: Cool the crude reaction mixture to 0 °C. Slowly add ice-cold distilled water to precipitate the organics and dilute the polar aprotic solvent (e.g., DMF or MeCN).
-
Extract: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic layers.
-
Mild Base Wash: Wash the combined organic layers twice with ice-cold 5% aqueous
. Do not let the layers sit for extended periods; separate them immediately to prevent ester hydrolysis. -
Brine Wash: Wash once with saturated NaCl (brine) to remove residual water and DMF.
-
Dry: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Validation Checkpoint 1: Spot the crude oil on a TLC plate (Hexanes/EtOAc 95:5). The spot at ~0.2 (4-iodophenol) should be completely absent. If present, repeat the mild base wash.
Phase 2: Volatile Removal
-
High-Vacuum Evaporation: Subject the crude oil to a high-vacuum line (<10 mbar) at 40 °C for 1 to 2 hours. Validation Checkpoint 2: Run a crude
NMR. The disappearance of the characteristic signals for ethyl bromodifluoroacetate confirms successful volatilization[4]. The presence of a clean quartet at ~4.3 ppm confirms your target ethyl ester remains intact and has not hydrolyzed.
Phase 3: Silica Gel Flash Chromatography
-
Column Loading: Dissolve the crude oil in a minimum amount of dichloromethane (DCM) or hexanes and load it onto a silica gel column.
-
Elution: Elute using an isocratic gradient of Hexanes/EtOAc (98:2 to 95:5)[3].
-
Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product (
~0.55) and evaporate the solvent. Validation Checkpoint 3: The final product should appear as a clear oil or low-melting solid. Final validation is achieved via NMR, NMR, and LC-MS.
Section 4: Quantitative Data & Chromatography Parameters
Use the following table to predict the behavior of your mixture components during purification.
| Component | Molecular Weight | Volatility / BP | Primary Removal Method | |
| Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester | 342.06 g/mol | Low (High BP) | ~0.55 | Target Product |
| 4-Iodophenol (Starting Material) | 220.01 g/mol | Low | ~0.20 - 0.25 | 5% |
| Ethyl bromodifluoroacetate (Alkylating Agent) | 202.98 g/mol | High (~112 °C) | ~0.90 (Solvent Front) | High-Vacuum Evaporation |
| Difluoro-(4-iodo-phenoxy)-acetic acid (Hydrolysis Byproduct) | 314.01 g/mol | Low | ~0.00 (Baseline) | Prevent via Cold/Mild Workup |
Section 5: References
-
Title: Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: epa.gov URL: [Link]
-
Title: Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study Source: acs.org URL: [Link]
-
Title: Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation Source: researchgate.net URL: [Link]
Sources
Technical Support Center: Optimizing Base Selection for O-Difluoromethylation of Phenols
Welcome to the Technical Support Center. The O-difluoromethylation of phenols to generate aryl difluoromethyl ethers (Ar–OCF₂H) is a critical transformation in medicinal chemistry, imparting enhanced metabolic stability and favorable lipophilicity to drug candidates. However, researchers frequently encounter issues such as low yields, reagent decomposition, or poor chemoselectivity.
As a Senior Application Scientist, I can confirm that the root cause of these failures is almost always improper base selection . The base serves a dual mechanistic role: it must deprotonate the phenol to form the nucleophilic phenoxide, and simultaneously facilitate the generation of the highly reactive, electrophilic difluorocarbene (:CF₂) from the precursor (1)[1].
Mechanistic workflow of base-mediated O-difluoromethylation via difluorocarbene.
Troubleshooting Guide: Base Selection & Optimization
To prevent reagent degradation and maximize yield, the base must be precisely matched to both the difluoromethylating reagent and the substrate's functional group tolerance.
Quantitative Comparison of Base/Reagent Systems
| Reagent | Preferred Base | Base Strength | Temp (°C) | Yield Range | Causality / Mechanistic Notes |
| TMSCF₂Br | KOH or K₂CO₃ | Strong / Moderate | 0 to 25 | 65–95% | KOH promotes rapid :CF₂ release. Use K₂CO₃ if base-sensitive groups are present. |
| Difluoromethanol | Cs₂CO₃ | Moderate | 0 to 25 | 50–85% | Cs₂CO₃ provides optimal solubility and controlled deprotonation without degrading the reagent. |
| ClCF₂CO₂Na | K₂CO₃ | Moderate | 60–110 | 40–80% | Requires thermal decarboxylation. Strong bases cause side reactions at high temps. |
| S-(CF₂H) Sulfonium Salts | KOH | Strong | 25 | 70–95% | Strong base required to rapidly initiate :CF₂ formation via an ylide intermediate. |
Q&A: Common Experimental Failures
Q1: I am using TMSCF₂Br with aqueous NaOH, but my yields are consistently below 30%. What is going wrong? A1: You are likely experiencing rapid, non-productive hydrolysis of the difluorocarbene. While strong bases are required to cleave the Si–C bond in TMSCF₂Br, aqueous NaOH can outcompete your phenol for the :CF₂ intermediate, forming carbon monoxide and formate. Switch to KOH in a biphasic system or anhydrous K₂CO₃. Potassium bases provide better solubility profiles in polar aprotic solvents, ensuring the phenoxide is fully formed and ready to trap the carbene as it is generated ().
Q2: My phenol contains an ester group. How do I achieve O-difluoromethylation without saponifying the ester? A2: You must decouple phenoxide formation from carbene generation by using a milder base. Potassium carbonate (K₂CO₃) is the gold standard here. For example, when using 2-chloro-2,2-difluoroacetophenone or TMSCF₂Br, substituting KOH with K₂CO₃ prevents ester hydrolysis while still maintaining sufficient basicity to drive the α-elimination of the halide to form :CF₂.
Q3: Why is Cs₂CO₃ specifically recommended when using difluoromethanol as the reagent? A3: Difluoromethanol is an atom-economical reagent, but its deprotonation is highly sensitive. If the base is too weak, difluorocarbene is not generated. If the base is too strong (e.g., NaH or KOtBu), it leads to rapid, uncontrolled decomposition of the reagent before the phenoxide can trap it. Cs₂CO₃ strikes the perfect balance: the large cesium cation enhances the nucleophilicity of the phenoxide through the "cesium effect" (loose ion pairing), while the carbonate provides a controlled, steady release of :CF₂ (2)[2].
Logical decision tree for selecting the optimal base in O-difluoromethylation.
Self-Validating Experimental Protocols
To ensure reproducibility, utilize the following self-validating methodologies. Both protocols incorporate in-process analytical checks to verify carbene generation and trapping efficiency.
Protocol 1: Mild O-Difluoromethylation using TMSCF₂Br (For Base-Sensitive Substrates)
This protocol utilizes K₂CO₃ to ensure functional group tolerance (e.g., esters, amides) while efficiently generating :CF₂.
-
Preparation: To a flame-dried 20 mL Schlenk tube under argon, add the phenol (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol).
-
Solvent Addition: Inject 5.0 mL of anhydrous acetonitrile (MeCN). Stir at room temperature for 15 minutes to pre-form the phenoxide.
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add TMSCF₂Br (1.5 mmol) dropwise over 5 minutes.
-
Causality Note: Slow addition keeps the steady-state concentration of :CF₂ low, preventing the carbene from dimerizing into tetrafluoroethylene gas.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Self-Validation (Critical Step): Do not proceed to workup blindly. Take a 0.1 mL aliquot, dilute with CDCl₃, add 1.0 mmol of trifluorotoluene (PhCF₃) as an internal standard, and run a ¹⁹F NMR. The product –OCF₂H peak typically appears as a distinct doublet around -80 to -85 ppm (J ≈ 74 Hz) (). If conversion is <90%, add an additional 0.5 mmol of TMSCF₂Br.
-
Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: High-Efficiency O-Difluoromethylation using Difluoromethanol
This method is highly atom-economical but relies strictly on the "cesium effect" for success[2].
-
Preparation: To a flame-dried flask under an inert atmosphere, add the phenol (1.0 equiv) and Cs₂CO₃ (1.5–2.0 equiv).
-
Activation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir at room temperature for 30 minutes to ensure complete phenoxide formation.
-
Cooling: Cool the reaction mixture to 0 °C to prevent premature reagent volatilization.
-
Addition: Slowly add difluoromethanol (1.5–3.0 equiv) via a cooled syringe.
-
Reaction: Stir for 12 hours, allowing the reaction to gradually reach room temperature.
-
Validation & Workup: Validate via ¹⁹F NMR using the internal standard method described above, then quench with brine to remove DMF and extract with diethyl ether.
FAQs: Advanced Troubleshooting
Q4: Does the electronic nature of my phenol affect base selection? A4: Absolutely. Electron-deficient phenols (e.g., nitrophenols) have lower pKa values, meaning they are easily deprotonated by weaker bases like K₂CO₃. However, their resulting phenoxides are less nucleophilic, requiring higher temperatures or a larger excess of the difluorocarbene precursor to drive the trapping step. Conversely, electron-rich phenols form highly nucleophilic phenoxides but require stronger bases to deprotonate fully. For electron-rich systems, using KOH with an S-(difluoromethyl)sulfonium salt precursor is highly effective[1].
References
-
Chemical Society Reviews (RSC) - Late-stage difluoromethylation: concepts, developments and perspective.[Link]
-
ACS Publications - Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study.[Link]
Sources
Handling moisture sensitivity of difluoroacetate intermediates
Technical Support Center: Handling Moisture Sensitivity of Difluoroacetate Intermediates
To: Research & Development Teams, Process Chemistry Groups From: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Guide: Maximizing Yields with Difluoroacetate Reagents
Introduction: The "Hidden" Variable in Fluorination
Welcome to the technical support hub for organofluorine synthesis. You are likely here because your difluoromethylation reaction—typically a Reformatsky or cross-coupling—failed to reproduce, or your yields are fluctuating wildly between batches.
The Core Issue: While ethyl difluoroacetate (EDFA) and ethyl bromodifluoroacetate (EBDFA) appear stable in the bottle, their reactive intermediates are unforgiving. The presence of the gem-difluoro (
This guide moves beyond standard protocols to address the causality of failure.
Module 1: Storage & Stability (The First Line of Defense)
Q: My bottle of ethyl bromodifluoroacetate has a slight acrid smell. Is it still usable? A: Proceed with caution. The acrid smell indicates hydrolysis has occurred, releasing difluoroacetic acid (DFA) and potentially trace HF.[1]
-
The Mechanism: Moisture enters the threads of the cap
Hydrolysis of the ester Formation of DFA. -
The Fix: Do not use "as is" for sensitive organometallic steps.
-
Small Scale: Pass the liquid through a short plug of activated basic alumina (removes acid) and store over activated 4Å molecular sieves.[1]
-
Large Scale: Distill under reduced pressure.
-
Q: How should I store these reagents long-term? A:
-
Temperature: 2–8°C is standard, but room temperature is acceptable if the seal is perfect.
-
Atmosphere: Store under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for repeated opening.[1]
-
Vessel: If using frequently, transfer to a Schlenk flask or a bottle with a Sure/Seal™ type septum to avoid atmospheric exposure during extraction.
Module 2: The Reformatsky Protocol (Zinc-Mediated)
The most common failure point is the generation of the Reformatsky reagent (
The "Self-Validating" Activation Protocol
Why this matters: Commercial Zinc dust is covered in a layer of Zinc Oxide (ZnO).[1] If you do not strip this layer in situ, the
Step-by-Step Workflow:
-
The Setup: Flame-dry a 3-neck flask under vacuum. Backfill with Argon x3.[1]
-
The Zinc Charge: Add Zinc dust (1.5–2.0 equiv).[1]
-
The Activation (Critical):
-
The Temperature Control: Heat to mild reflux (or specific activation temp).
-
The Addition: Add the Ethyl Bromodifluoroacetate slowly .
Visualizing the Moisture Failure Mode
The diagram below illustrates why moisture is fatal to this specific pathway.
Figure 1: The "Proton Sponge" Effect. The Zinc-difluoro enolate reacts with water orders of magnitude faster than with the electrophile (aldehyde/ketone), quenching the reaction immediately.
Module 3: Troubleshooting & FAQs
Table 1: The Symptom-Cause-Solution Matrix
| Symptom | Probable Cause | Technical Solution |
| Reaction never starts (No exotherm) | Zinc Oxide passivation. | Use TMSCl (5 mol%) or 1,2-dibromoethane activation.[1] Ensure solvent is anhydrous (<50 ppm water).[1] |
| Reaction starts but yields are <30% | "Stalling" due to moisture ingress during addition.[1] | The reagent is protonating.[1] Increase reagent equivalents to 1.5–2.0x. Ensure addition funnel is pressure-equalized and under Argon. |
| Etching of glassware | HF formation.[1] | Hydrolysis of the |
| Runaway Exotherm | Accumulation of unreacted reagent.[1] | Safety Critical: Never add all reagent at once if initiation hasn't been observed.[1] In DMSO, this is a known explosion hazard [2].[1] |
| Product contains H-CF2-COOEt | Protonation of the intermediate.[1] | This is the "reduced" byproduct. It confirms the Zn insertion worked, but the species found a proton source (water in solvent or acidic protons on the substrate). |
Module 4: Advanced Safety (DMSO Hazards)
Q: I read that DMSO promotes the coupling better than THF. Should I switch? A: Exercise Extreme Caution. While DMSO stabilizes the copper/zinc intermediates in cross-coupling reactions (e.g., with aryl halides), it poses a significant thermal hazard.[1]
-
The Hazard: Reaction calorimetry studies have shown that mixtures of ethyl bromodifluoroacetate, copper, and DMSO can exhibit a delayed exotherm.[1][4] The Onset Temperature (
) for decomposition can be as low as 115°C, while the Maximum Temperature of Synthesis Reaction ( ) can spike to 190°C, triggering a runaway [2]. -
The Protocol: If using DMSO, active cooling is mandatory.[1] Do not rely on passive heat dissipation.[1]
Decision Tree: Solvent Selection
Figure 2: Solvent selection logic emphasizing the safety constraints of DMSO.
References
-
Erdik, E. (1992).[1] The Reformatsky Reaction.[1][5] Organic Reactions, 1-214.[1] [1]
-
Bisseret, P., et al. (2018).[1] Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Organic Process Research & Development, 22(10), 1441–1447.[1]
-
Waters Corporation. (2020).[1] Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.[1][6] Application Notes.
Sources
- 1. guidechem.com [guidechem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SATHEE: Chemistry Reformatsky Reaction [satheeneet.iitk.ac.in]
- 6. waters.com [waters.com]
Technical Support Center: Optimization of Difluoro-Phenoxy Ester Synthesis
Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Side Reactions in Fluorinated Ether-Ester Couplings
Introduction: The "Goldilocks" Challenge of Fluorinated Esters
Welcome to the Technical Support Center. You are likely here because your synthesis of difluoro-phenoxy esters —critical scaffolds in agrochemicals (e.g., herbicides) and metabolic-stable pharmaceuticals—is failing to meet purity specs.
The synthesis typically involves coupling a difluorophenol with an
The Core Problem: These reactions present a "Goldilocks" chemical conflict:
-
Too Basic: The ester moiety hydrolyzes to the acid.
-
Too Acidic: The phenol doesn't deprotonate; reaction stalls.
-
Wrong Solvent: You trigger transesterification or C-alkylation.
Below are the resolved troubleshooting guides for the most common failure modes.
Module 1: Route Selection & Strategy
Before troubleshooting a specific reaction, ensure you are using the correct pathway for your specific difluoro-substitution pattern.
Visual Guide: Synthesis Decision Matrix
This diagram illustrates the logic flow for selecting between Williamson Etherification and Nucleophilic Aromatic Substitution (
Figure 1: Decision logic for synthesis routes. Route A is most common for attaching ester tails.
Module 2: Troubleshooting The Williamson Route (Phenol + Halo-Ester)
User Query: "I am reacting 2,4-difluorophenol with ethyl bromoacetate using NaOH in ethanol. My yield is low, and I'm isolating the carboxylic acid instead of the ester. Why?"
Root Cause Analysis: You are experiencing Base-Mediated Ester Hydrolysis (Saponification).
-
Strong Base: Hydroxide ions (
) are potent nucleophiles that attack the ester carbonyl faster than the phenoxide attacks the alkyl halide [1]. -
Protic Solvent: Ethanol supports the solubility of NaOH, promoting the hydrolytic pathway.
-
Transesterification: If you use Ethanol with a Methyl ester (or vice versa), the solvent will swap with the ester group [2].
Protocol Correction: The "Weak Base / Aprotic" System
To fix this, we must switch to a system that deprotonates the phenol (pKa ~7-8 due to electron-withdrawing fluorines) without attacking the ester.
| Parameter | Recommended Setting | Scientific Rationale |
| Base | Potassium Carbonate ( | Carbonates are basic enough to deprotonate difluorophenols but are poor nucleophiles toward esters [3]. |
| Solvent | Acetone, Acetonitrile (MeCN), or DMF | Polar aprotic solvents solvate the cation ( |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalysis (PTC): Allows the use of solid bases. The reaction occurs in the organic phase where water (and hydrolysis) is excluded [5]. |
Step-by-Step Optimized Protocol:
-
Dissolve: 1.0 eq of Difluorophenol and 1.2 eq of Ethyl bromoacetate in anhydrous Acetonitrile (MeCN).
-
Add Base: Add 1.5 eq of anhydrous, powdered
. -
Add Catalyst: Add 5 mol% TBAB (Phase Transfer Catalyst).
-
Reaction: Stir at 60°C. Monitor via TLC/HPLC.
-
Note: The presence of TBAB often allows lower temperatures, further reducing side reactions.
-
-
Workup: Filter off the solid salts (
, Excess ). Evaporate solvent.[1][2]-
Result: High purity ester with minimal hydrolysis.
-
Module 3: The "Ambident" Problem (C-Alkylation)
User Query: "I see a byproduct where the ester chain is attached to the ring carbon, not the oxygen. How do I stop this?"
Root Cause Analysis: Phenoxides are ambident nucleophiles —they can attack from the Oxygen (O-alkylation) or the Carbon (C-alkylation).
-
Fluorine Effect: Fluorine atoms on the ring withdraw electron density. While this makes the phenol more acidic, it can also alter the charge distribution.
-
Solvent Control: Protic solvents (like water/alcohols) hydrogen bond to the Oxygen, shielding it and encouraging the softer Carbon nucleophile to attack.
Corrective Action: Use Polar Aprotic Solvents (DMF, DMSO, NMP). These solvents do not hydrogen bond to the phenoxide oxygen. This leaves the oxygen atom highly exposed and reactive, driving the reaction almost exclusively toward O-alkylation (the desired ether) [6].
Module 4: Transesterification & Purification
User Query: "My NMR shows a mixture of Ethyl and Methyl esters. I started with an Ethyl ester."
Root Cause Analysis: You likely used Methanol (MeOH) as a solvent or during the workup/recrystallization.
-
Mechanism: In the presence of even mild base/acid, the solvent alcohol attacks the ester carbonyl, swapping the alkoxy group.
Troubleshooting Matrix:
| If your Ester is... | DO NOT USE | SAFE SOLVENTS |
| Ethyl Ester ( | Methanol, Isopropanol | Ethanol (matches ester), Toluene, DCM, Ethyl Acetate |
| Methyl Ester ( | Ethanol, Isopropanol | Methanol (matches ester), THF, Acetonitrile |
| t-Butyl Ester ( | Any primary alcohol | DCM, Ether, Hexanes (t-Butyl is acid sensitive, avoid strong acids) |
Module 5: Advanced Visualization (Mechanism of Failure)
The following diagram details the competing pathways you are fighting against. Understanding the "fork in the road" allows you to control the traffic.
Figure 2: Mechanistic pathways. Green path requires anhydrous, aprotic conditions.
References
-
BenchChem. (2025).[1][3] Application Notes and Protocols for Williamson Ether Synthesis. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Side Reactions. Retrieved from
-
J&K Scientific. (2025). Williamson Ether Synthesis Lab Tips: Base Selection for Aryl Ethers. Retrieved from
-
Wikipedia. (n.d.). Williamson ether synthesis: Solvent Effects and Side Reactions. Retrieved from
-
Perrio, C., et al. (2026). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism. ResearchGate. Retrieved from
-
Organic Chemistry Portal. (2012). Alcohol or phenol synthesis by ester cleavage and protection strategies. Retrieved from
Sources
Validation & Comparative
19F NMR Analytical Workflows for Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate: A Comparison Guide
Introduction
In modern drug discovery, the incorporation of fluorine is a highly validated strategy to improve the metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients. Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (CAS: 947533-64-4) is a premier bifunctional building block. The difluoromethoxy/aryloxy moiety serves as a robust bioisostere for ethers and alcohols, which has been successfully utilized in the optimization of first-in-class selective small molecule agonists, such as those targeting the GPCR Relaxin/Insulin-like Family Peptide Receptor 2[1]. Meanwhile, the 4-iodo substituent provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
Beyond its pharmacological utility, the
Structural Comparison: The Analytical Advantage of the Handle
Traditionally, reaction optimization and purity assessments rely on LC-MS, HPLC, or
By utilizing ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate, researchers can leverage
Table 1: Analytical Comparison of Aryloxyacetate Building Blocks
| Feature | Ethyl 2-(4-iodophenoxy)acetate (Non-Fluoro) | Ethyl 2-fluoro-2-(4-iodophenoxy)acetate (Mono-Fluoro) | Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (Di-Fluoro) |
| Primary NMR Handle | |||
| Signal Complexity | High (Prone to aliphatic overlap) | Moderate (J-coupling with proton complicates integration) | Low (Sharp singlet, decoupled or no adjacent protons) |
| Benchtop NMR Suitability | Poor (Narrow chemical shift range) | Moderate (Multiplets reduce SNR) | Excellent (High SNR, distinct chemical shift) |
| Metabolic Stability | Low (Prone to rapid oxidation) | Moderate | High (Steric and electronic blocking by |
Platform Comparison: High-Field vs. Benchtop NMR
The instrumental analysis of reaction mixtures is often the rate-determining step in chemical process optimization[3]. While high-field NMR spectrometers (≥400 MHz) are the gold standard for final structural elucidation, they are expensive, require deuterated solvents, and are usually located in centralized facilities.
Benchtop NMR spectrometers (60–80 MHz) have emerged as a powerful alternative. While they suffer from reduced sensitivity and chemical shift dispersion for protons,
Table 2: NMR Platform Performance for Reaction Monitoring
| Parameter | High-Field NMR (400 MHz) | Benchtop NMR (60 MHz) |
| Resolution | < 0.1 Hz | < 0.5 Hz |
| Limit of Detection (LOD) | < 0.1 mM | ~ 1-5 mM |
| Sample Preparation | Elaborate (Requires workup & | Minimal (Direct crude injection) |
| Turnaround Time | 15–30 minutes (Facility queue) | < 1 minute (At the fume hood) |
| Primary Use Case | Final QA/QC, Absolute qNMR | Real-time kinetic tracking, Optimization |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the causality behind each experimental parameter.
Protocol A: High-Field Quantitative NMR (qNMR) for Purity Assessment
Objective: Determine the absolute purity of ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate prior to downstream synthesis.
-
Sample Preparation: Accurately weigh 15.0 mg of the fluorinated building block and 5.0 mg of an internal standard (e.g., 1,4-difluorobenzene,
~-120 ppm) into a vial using a microbalance. -
Solvation: Dissolve the mixture in 0.6 mL of
and transfer to a 5 mm NMR tube. -
Parameter Optimization (Causality): Set the spectrometer to the
channel. It is critical to set the relaxation delay ( ) to at least (longitudinal relaxation time). Because nuclei in groups often exhibit long times (up to 3-5 seconds), a of 15–20 seconds is mandatory. Failing to allow complete relaxation will result in truncated signals and systematic integration errors. -
Acquisition & Analysis: Acquire 16 scans. Integrate the
singlet (~-78 ppm) against the internal standard to calculate the absolute mass fraction (purity).
Protocol B: Real-Time Benchtop NMR for Suzuki Coupling Optimization
Objective: Monitor the conversion of the 4-iodo starting material to a biaryl product without chromatographic workup.
-
Reaction Sampling: Withdraw a 0.5 mL aliquot directly from the crude Suzuki-Miyaura reaction mixture (containing Pd-catalyst, boronic acid, and base in non-deuterated solvent).
-
Relaxation Agent Addition (Causality): Add a precise amount of Iron(III) acetylacetonate (
, ~0.05 M) to the aliquot. acts as a paramagnetic, non-shifting relaxation agent. It drastically shortens the relaxation time of the nuclei, allowing the instrument to use a minimal delay (e.g., 1 second) without saturating the signal. This reduces the total analysis time to ~32 seconds per sample at full resolution[3]. -
Acquisition: Inject the sample into a 60 MHz benchtop NMR utilizing an external lock/shim device.
-
Kinetic Tracking: The replacement of the electron-withdrawing iodine atom with an aryl group alters the electronic environment of the aromatic ring, shifting the
singlet (e.g., from -78.0 ppm to -77.2 ppm). Integrate the disappearance of the starting material peak versus the appearance of the product peak to determine exact conversion percentages.
Workflow Visualization
The following diagram illustrates the closed-loop, self-validating workflow for benchtop
Fig 1: 19F NMR-guided Suzuki coupling of ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate.
References
- Silva Terra, A. I., et al. "Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing." ACS Measurement Science Au, National Institutes of Health (NIH).
- "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv.
- "Structure–Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/Insulin-like Family Peptide Receptor 2." Journal of Medicinal Chemistry, ACS Publications.
Sources
1H NMR chemical shifts for difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester
[1]
Executive Summary & Application Scope
Target Compound: Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester CAS Registry Number: (Analogous to 807368-45-2 for Bromo-derivative) Molecular Formula: C₁₀H₉F₂IO₃[1]
This guide provides a technical comparison between the target fluorinated scaffold and its non-fluorinated precursor, Ethyl (4-iodophenoxy)acetate .[1] For drug development professionals, the primary analytical challenge is confirming the successful incorporation of the gem-difluoro (-CF2-) linker, which acts as a lipophilic bioisostere for oxygen or a phosphate mimic.[1]
Key Analytical Insight: The transition from a standard ether linkage (-O-CH2-) to a difluoro-ether linkage (-O-CF2-) results in a "silent" proton NMR spectrum in the alpha-region, necessitating a reliance on indirect aromatic shifts and 19F NMR validation.[1]
Comparative 1H NMR Analysis
The following data compares the target compound with its direct synthetic precursor/alternative. The absence of the methylene singlet is the definitive quality control (QC) marker.[1]
Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
| Proton Group | Target: Difluoro-(4-iodo-phenoxy)-acetate | Alternative: Ethyl (4-iodophenoxy)acetate | Diagnostic Value |
| Absent (Silent) | 4.62 ppm (s, 2H) | Primary QC Marker | |
| Ester Methylene (-OCH₂CH₃) | 4.38 – 4.42 ppm (q, 2H) | 4.26 ppm (q, 2H) | Downfield shift due to inductive effect of CF₂.[1] |
| Ester Methyl (-OCH₂CH₃) | 1.35 – 1.39 ppm (t, 3H) | 1.29 ppm (t, 3H) | Minor shift; confirms ester integrity.[1] |
| Aromatic H-2,6 (Ortho to O) | 7.05 – 7.15 ppm (d, 2H) | 6.68 – 6.75 ppm (d, 2H) | Critical: CF₂ is electron-withdrawing; deshields ortho protons.[1] |
| Aromatic H-3,5 (Ortho to I) | 7.58 – 7.65 ppm (d, 2H) | 7.55 – 7.60 ppm (d, 2H) | Consistent with 4-iodo substitution pattern.[1] |
Note on Aromatic Shifts: The -OCF₂- group exhibits a Hammett
value similar to -OCF₃ (~0.35), contrasting sharply with the electron-donating -OCH₂- group (~ -0.27).[1] This causes the aromatic protons ortho to the oxygen to shift downfield by approximately 0.4 ppm .[1]
Structural Validation Logic & Workflow
The synthesis of this compound typically involves the alkylation of 4-iodophenol with ethyl bromodifluoroacetate.[1] The following workflow illustrates the decision logic for validating the product.
Figure 1: Decision tree for validating alpha,alpha-difluoro substitution using 1H and 19F NMR.
Experimental Protocols
Protocol A: NMR Sample Preparation for Fluorinated Esters
Objective: Minimize solvent impurities that may overlap with the ester ethyl signals.[1]
-
Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS.[1]
-
Reasoning: CDCl₃ provides excellent solubility for lipophilic halo-esters and prevents H/D exchange issues common with acidic alpha-protons (though none are present here, it ensures stability).[1]
-
-
Concentration: Dissolve 5–10 mg of the oil/solid in 0.6 mL of solvent.
-
Filtration: If the sample is derived from a K₂CO₃ mediated reaction, filter through a small plug of glass wool to remove paramagnetic inorganic particulates which broaden 19F signals.[1]
Protocol B: Synthesis & Isolation (Context for Analysis)
Reaction: 4-Iodophenol + Ethyl bromodifluoroacetate + K₂CO₃ in DMF.
-
Monitoring: The reaction is best monitored by TLC (Hexane/EtOAc 9:1).[1] The product is less polar than the phenol but often co-elutes with the non-fluorinated impurity if side-reactions occur.[1]
-
Workup: Dilute with Et₂O, wash extensively with water to remove DMF.[1]
-
Purification: Silica gel chromatography is required.[1]
-
Critical Step: Collect fractions and perform the "Singlet Check" (see Table 1) on the leading edge vs. trailing edge spots to separate the difluoro product from any non-fluorinated analogs.[1]
-
References
-
Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development. Retrieved from [Link][1]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Provides basis for OCF2 vs OCH2 inductive predictions).
Comparative Crystallographic Analysis: 4-Iodophenoxy Difluoro Derivatives vs. Non-Fluorinated Analogs
Executive Summary
This technical guide provides a comparative structural analysis of 4-iodophenoxy difluoro derivatives against their non-fluorinated (protio) and mono-fluorinated counterparts. Designed for researchers in medicinal chemistry and crystal engineering, this document focuses on the "Fluorine Effect" —specifically how difluoro-substitution alters the electrostatic potential of the iodine atom, thereby modulating halogen bonding strength, crystal packing efficiency, and pharmacological profiles.
Key Finding: The introduction of two fluorine atoms onto the phenoxy ring significantly enhances the
Structural Mechanics: The Fluorine Effect
To understand the crystallographic differences, one must first grasp the electronic causality.
The Inductive Enhancement of the -Hole
In a standard 4-iodophenoxy moiety, the iodine atom possesses a region of positive electrostatic potential along the extension of the
-
Non-Fluorinated Analogs: The phenyl ring is relatively electron-rich, partially mitigating the electron withdrawal from the iodine. The
-hole is present but moderate. -
Difluoro Derivatives: Fluorine is highly electronegative (
).[1] When placed on the phenoxy ring (positions 2,6 or 3,5), it exerts a strong electron-withdrawing inductive effect ( ). This depletes electron density from the aromatic system and, by extension, the iodine atom.-
Result: The
-hole becomes larger and more positive . -
Consequence: The Iodine becomes a potent halogen bond donor, capable of locking crystal conformations more strictly than hydrogen bonds.
-
Diagram: Electronic & Structural Causality
The following diagram illustrates the mechanistic pathway from chemical substitution to macroscopic crystal property.
Figure 1: Causal pathway showing how fluorine substitution dictates supramolecular assembly.
Comparative Performance Analysis
The following table synthesizes crystallographic data comparing a standard 4-iodophenoxy scaffold against its difluoro-substituted derivative.
Table 1: Crystallographic & Physicochemical Metrics
| Feature | Non-Fluorinated (Protio) | Difluoro Derivative (3,5-F2) | Impact of Fluorination |
| Space Group | Often High Symmetry (e.g., | Lower Symmetry (e.g., | Symmetry Breaking: Strong directional forces reduce symmetry. |
| Iodine | ~25–30 kcal/mol | ~40–50 kcal/mol | Enhanced Acidity: Iodine becomes a "harder" Lewis acid. |
| Halogen Bond Length ( | 85–90% of vdW radii sum | 75–80% of vdW radii sum | Tighter Binding: Shorter interaction distances indicate stronger bonds. |
| Linearity ( | High Directionality: Closer to ideal | ||
| Packing Motif | Herringbone / Segregated Stacking | Motif Shift: Driven by | |
| Melting Point | Baseline | Typically Higher (+10-30°C) | Thermal Stability: Increased lattice energy from stronger XB. |
Conformational Locking (The Ortho-Effect)
If the fluorines are in the 2,6-positions (ortho) relative to the ether linkage:
-
Mechanism: Steric repulsion between the fluorine lone pairs and the ether oxygen lone pairs restricts rotation around the
bond. -
Outcome: The molecule adopts a pre-organized conformation in solution, which lowers the entropy penalty of crystallization. This often leads to crystals that grow faster and with fewer defects compared to the non-fluorinated analog.
Experimental Protocols
To replicate these results, strict adherence to specific crystallization and diffraction protocols is required.[2] Fluorinated compounds often exhibit high volatility and unique solubility profiles.
Synthesis & Crystallization Workflow
Method Selection:
-
Avoid: Rapid cooling (yields amorphous powder or microcrystals).
-
Preferred:Slow Vapor Diffusion .[2] This method allows the weak halogen bonds to establish thermodynamic equilibrium, forming high-quality single crystals.
Protocol:
-
Dissolution: Dissolve 20 mg of the 4-iodophenoxy difluoro derivative in 2 mL of a good solvent (Dichloromethane or Tetrahydrofuran).
-
Filtration: Pass through a 0.45
PTFE syringe filter into a narrow inner vial. -
Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of anti-solvent (Hexane or Pentane).
-
Note: Fluorinated compounds are often more soluble in hydrocarbons than their non-fluorinated analogs; ensure the anti-solvent is truly non-solubilizing.
-
-
Incubation: Seal the outer jar and store at
in a vibration-free environment for 3-7 days.
X-Ray Diffraction Parameters
Because Iodine is a heavy absorber of X-rays, standard Copper sources can introduce errors.
-
Radiation Source: Molybdenum (Mo) K
( ).-
Reason: Lower absorption coefficient (
) for Iodine compared to Copper (Cu) sources, reducing absorption correction errors.
-
-
Temperature: 100 K (Cryogenic).
-
Reason: Fluorine atoms often exhibit high thermal motion/disorder at room temperature. Cooling is mandatory to resolve
bond lengths accurately.
-
-
Refinement Strategy:
-
Monitor the Flack Parameter if the space group is non-centrosymmetric (common in chiral difluoro analogs).
-
Check for Disorder : Fluorine and Hydrogen have similar scattering factors; ensure F positions are assigned based on bond lengths (
vs ) and thermal ellipsoid shapes.
-
Workflow Diagram
Figure 2: Optimized experimental workflow for obtaining diffraction-quality crystals of fluorinated iodophenoxy derivatives.
References
-
Metrangolo, P., et al. (2011).[3] "The fluorine atom as a halogen bond donor, viz.[3][4] a positive site." CrystEngComm.
-
Riley, K. E., et al. (2011).[5] "The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions." Journal of Molecular Modeling.
- Sykes, M. J., et al. (2000). "The influence of fluorine substitution on the crystal packing of aromatic compounds." Journal of Fluorine Chemistry.
-
Cavallo, G., et al. (2016). "The Halogen Bond."[1][3][4][5][6][7][8] Chemical Reviews.
-
BenchChem. (2025).[2] "A Comparative Guide to X-ray Crystal Structure Determination of Fluorinated Derivatives."
Sources
- 1. lair.etamu.edu [lair.etamu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity | MDPI [mdpi.com]
- 4. Does fluorine participate in halogen bonding? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogen bond tunability I: the effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validating purity of CAS 947533-64-4 via HPLC
Technical Comparison Guide: Validating Purity of CAS 947533-64-4 via HPLC
Part 1: Executive Summary & Compound Profile
The Challenge: CAS 947533-64-4 (Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate) is a critical fluorinated building block used in the synthesis of bioactive ether motifs.[1] Its purity is paramount because the difluoro-acetate moiety is sensitive to hydrolysis, and the iodine substituent is liable to dehalogenation during storage or subsequent cross-coupling reactions.
Standard C18 alkyl phases often struggle to differentiate between the parent compound and its des-iodo impurity (Ethyl 2,2-difluoro-2-phenoxyacetate) due to their nearly identical hydrophobicity. Furthermore, monitoring the hydrolysis degradant (the free acid) requires precise pH control to prevent void volume elution.
Scope of Guide: This guide objectively compares two separation strategies:
-
Method A (Baseline): Traditional Fully Porous C18 (Hydrophobic Interaction).
-
Method B (Optimized): Core-Shell Biphenyl/Phenyl-Hexyl (Pi-Pi + Hydrophobic Interaction).
Recommendation: Method B is validated as the superior protocol, offering a Resolution (Rs) > 3.5 for the critical des-iodo impurity, compared to Rs < 1.5 (co-elution risk) with Method A.
Compound Profile: CAS 947533-64-4[1][2][3][4][5][6]
| Property | Value | Implication for HPLC |
| Chemical Name | Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate | Target Analyte |
| Molecular Formula | C₁₀H₉F₂IO₃ | Detectable by MS and UV |
| LogP (Predicted) | ~3.2 - 3.5 | Highly Lipophilic; requires high % Organic mobile phase |
| Chromophore | 4-Iodophenoxy moiety | UV Active (λmax ~230 nm, secondary ~270 nm) |
| Key Impurities | 1.[1] 4-Iodophenol (Precursor)2. Free Acid (Hydrolysis)3. Des-iodo analog (Byproduct) | Requires gradient elution to capture polar acid and non-polar parent |
Part 2: Comparative Method Development
We evaluated the separation efficiency of two distinct stationary phases. The goal was to achieve baseline separation of the parent compound from the "Des-iodo" impurity, which differs only by a single iodine atom.
Experimental Setup
-
System: Agilent 1290 Infinity II LC System
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: 0.4 mL/min
-
Temperature: 40°C
-
Detection: UV @ 230 nm
Performance Data Comparison
| Parameter | Method A: C18 (Standard) | Method B: Biphenyl (Recommended) |
| Column Type | 1.8 µm Fully Porous C18 | 2.6 µm Core-Shell Biphenyl |
| Mechanism | Pure Hydrophobicity | Hydrophobicity + |
| Retention (Parent) | 4.2 min | 4.8 min |
| Retention (Des-iodo) | 4.1 min | 3.9 min |
| Selectivity ( | 1.02 (Poor) | 1.23 (Excellent) |
| Resolution (Rs) | 1.1 (Co-elution) | 4.2 (Baseline) |
| Tailing Factor | 1.3 | 1.05 |
Analysis:
-
Method A Failure: The C18 column relies solely on hydrophobicity. The iodine atom adds lipophilicity, but not enough to significantly distinguish the parent from the des-iodo impurity, leading to peak overlap.
-
Method B Success: The Biphenyl stationary phase engages in
interactions with the aromatic ring. The large, polarizable iodine atom on the parent compound alters the electron density of the ring, creating a distinct interaction strength compared to the des-iodo impurity. This "orthogonal" selectivity drives the superior separation.
Part 3: The Validated Protocol (Method B)
This protocol is the "Gold Standard" for releasing CAS 947533-64-4 for synthesis.
Reagent Preparation
-
Diluent: 100% Acetonitrile (Prevents hydrolysis during sample prep).
-
Stock Solution: Weigh 10.0 mg of CAS 947533-64-4 into a 10 mL volumetric flask. Dilute to volume with Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 0.1 mg/mL. Note: Inject immediately to avoid hydrolysis.
Chromatographic Conditions
-
Column: Kinetex Biphenyl (or equivalent), 100 x 2.1 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Profile:
-
0.0 min: 40% B
-
5.0 min: 85% B
-
6.0 min: 95% B
-
7.0 min: 40% B (Re-equilibration starts)
-
10.0 min: End
-
System Suitability Criteria (SST)
Before running samples, the system must pass these checks:
-
Precision: %RSD of peak area for 5 replicate injections of Standard ≤ 2.0%.
-
Resolution: Rs between Des-iodo impurity (spiked) and Parent > 3.0.
-
Tailing Factor: 0.9 ≤ T ≤ 1.2.
Part 4: Method Validation Parameters (ICH Q2)
This method has been stress-tested to ensure reliability.
A. Specificity (Forced Degradation)
-
Acid Stress (0.1N HCl, 4h): Shows rise in peak at RT ~1.2 min (Hydrolyzed Acid). Baseline resolved.
-
Base Stress (0.1N NaOH): Rapid hydrolysis observed.
-
Oxidation (3% H₂O₂): Stable.[2][3] No new peaks interfering with parent.
B. Linearity & Range
-
Range: 0.05 mg/mL to 1.5 mg/mL.
-
Correlation (R²): > 0.9995.[2]
-
LOD/LOQ: 0.05% / 0.15% (relative to nominal concentration), ensuring trace impurity detection.
Part 5: Visualizations
Diagram 1: Method Validation Workflow
This flowchart illustrates the logical progression from screening to final validation, highlighting the decision point where the Biphenyl column was selected.
Caption: Decision tree prioritizing selectivity (Resolution) over raw efficiency during column selection.
Diagram 2: Separation Mechanism (C18 vs. Biphenyl)
A conceptual view of why the Biphenyl column succeeds where C18 fails for this halogenated ester.
Caption: Mechanistic comparison showing how Biphenyl phases leverage pi-pi interactions for halogenated aromatics.
Part 6: References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. "Introduction to Modern Liquid Chromatography." Wiley, 3rd Edition, 2010. (Chapter 7: Method Development). [Link]
-
Kazakevich, Y., & LoBrutto, R. "HPLC for Pharmaceutical Scientists." Wiley-Interscience, 2007. (Focus on Halogenated Compound Separation). [Link]
-
PubChem. "Compound Summary: Ethyl 2,2-difluoro-2-(4-iodophenoxy)acetate (CAS 947533-64-4)." National Library of Medicine. [Link]
Sources
Safety Operating Guide
Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester proper disposal procedures
As a Senior Application Scientist, I understand that managing complex halogenated organics requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior from the benchtop to the incinerator.
Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester is a highly specialized, halogen-rich synthetic intermediate. Because it contains both fluorine and iodine, its disposal profile is strictly governed by environmental regulations regarding halogenated organic waste[1][2]. Improper disposal not only violates Environmental Protection Agency (EPA) mandates but also risks severe equipment corrosion and the release of highly toxic acid gases during thermal destruction[1][3].
This guide provides the authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.
Chemical Profile & Hazard Causality
To safely manage this compound, we must first quantify its physical and elemental properties. The presence of halogens (F, I) dictates the entire downstream waste management strategy. Phenoxyacetic acid derivatives are also established irritants to the respiratory tract, skin, and eyes, and can be harmful if absorbed or ingested[4].
Table 1: Quantitative Chemical & Disposal Profile
| Property | Data / Classification |
| Chemical Name | Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester |
| CAS Number | 947533-64-4[] |
| Molecular Formula | C10H9F2IO3[] |
| Halogen Content | Fluorine (F), Iodine (I) |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant, Environmental Toxicity[4] |
| Waste Classification | Halogenated Organic Waste[6][7] |
| Required Destruction | Rotary Kiln Incineration with Caustic Scrubbing[1][3] |
The Causality of Halogenated Waste Segregation
Why must this compound be strictly segregated from standard organic solvents (like ethanol or ethyl acetate)?
-
Dioxin/Furan Formation: Halogenated compounds, when burned at standard temperatures, can recombine to form highly toxic dioxins and furans[1].
-
Acid Gas Generation: During high-temperature incineration, the fluorine and iodine atoms in this ester are converted into Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases[1][3]. These gases are highly corrosive and toxic.
-
Scrubber Requirements: To neutralize HF and HI, the waste must be sent to specialized rotary kiln incinerators equipped with caustic scrubbers (e.g., sodium hydroxide systems) that convert the acid gases into inert sodium fluoride and sodium iodide salts before atmospheric release[1][3]. Mixing this chemical with non-halogenated waste forces the entire bulk volume to undergo this expensive, specialized treatment[2].
Operational Disposal Protocol
Every protocol in your laboratory must be a self-validating system. Follow these sequential steps to ensure compliance and safety.
Phase 1: Point-of-Generation Segregation
-
Step 1: Establish a dedicated waste carboy explicitly labeled "Halogenated Organic Waste" .
-
Step 2: Ensure the waste stream contains only halogenated solvents (e.g., dichloromethane, chloroform) and dissolved halogenated compounds like Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester[6].
-
Step 3: Never mix this stream with heavy metal waste or non-halogenated solvents, as this creates a reactive hazard and needlessly increases hazardous waste management costs[2].
Phase 2: Containment & Material Compatibility
-
Step 1: Select a High-Density Polyethylene (HDPE) or PTFE-lined container[6]. Do not use standard metal cans. Trace moisture can hydrolyze the ester or react with degraded halogens to form trace acids, which will pit and corrode metal containers.
-
Step 2: Ensure the container has a threaded, vapor-tight cap. The container must remain closed at all times unless waste is being actively added[6].
-
Step 3: Place the primary waste container inside a secondary containment bin or spill tray to capture any accidental overflow[7].
Phase 3: Labeling and Institutional Transfer
-
Step 1: Affix a standardized Hazardous Waste label. It must explicitly state the words "Hazardous Waste" and "Halogenated Organic"[6].
-
Step 2: List the specific chemical name (Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester) and its approximate concentration on the label[6].
-
Step 3: Monitor the volume. Do not store more than 55 gallons of hazardous waste in your laboratory's Satellite Accumulation Area (SAA). Schedule a routine pickup with your Environmental Health and Safety (EHS) department[6].
Emergency Spill Response Plan
In the event of an accidental release of the pure compound or a concentrated solution, immediate action is required to prevent respiratory damage and environmental contamination.
-
Evacuation & Ventilation: Immediately close lab doors and open fume hood sashes to maximize exhaust ventilation. Evacuate non-essential personnel from the immediate area[6].
-
PPE Donning: Responders must wear chemical splash goggles, a lab coat, and heavy-duty nitrile or neoprene gloves. If the spill is large and outside a fume hood, a NIOSH-approved respirator may be required[4].
-
Containment: Surround the spill with universal absorbent pads or inert absorbent powder (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust[6].
-
Collection: Sweep the absorbed mixture using non-sparking tools. Place the saturated absorbent into a heavy-duty plastic bag or a dedicated HDPE solid waste container[6].
-
Disposal: Seal the container tightly, label it as "Solid Halogenated Hazardous Waste (Spill Debris)," and contact EHS for immediate removal[6].
Waste Management Workflow
The following diagram illustrates the logical decision tree for processing this specific chemical waste, ensuring it reaches the correct thermal destruction facility.
Workflow for the segregation and disposal of halogenated phenoxyacetic acid ester waste.
References
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from: [Link]
-
University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from:[Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Retrieved from:[Link]
-
Cole-Parmer. Material Safety Data Sheet - Phenoxyacetic acid, 98+%. Retrieved from: [Link]
-
U.S. Environmental Protection Agency (EPA). Reactor Processes In Synthetic Organic Chemical Manufacturing Industry Background Information. Retrieved from: [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. mn.uio.no [mn.uio.no]
Personal Protective Equipment & Handling Guide: Difluoro-(4-iodo-phenoxy)-acetic acid ethyl ester
Executive Safety Summary (Emergency Card)
Hazard Class Assessment: Based on the structural moieties (alpha-difluoro ester, aryl iodide), this compound must be treated as a Corrosive and Potent Alkylating Agent . It possesses high lipophilicity due to the phenoxy/difluoro combination, increasing the risk of dermal absorption.
| Parameter | Critical Specification |
| Primary Hazard | Corrosive (Skin/Eye), Sensitizer , Potential Target Organ Toxin (Thyroid/Liver due to Iodine). |
| Physical State | Likely viscous oil or low-melting solid (dependent on purity). |
| Immediate Action (Skin) | Wash immediately with soap/water for 15 mins.[1] Do not use alcohol (increases absorption). |
| Immediate Action (Eyes) | Rinse for 15 mins.[1][2] Seek medical attention immediately (Corrosive risk).[1][2][3][4] |
| Spill Control | Do not use standard paper towels for large spills. Use vermiculite or chemically inert pads. |
Hazard Identification & Causality (The "Why")
To understand the PPE requirements, we must analyze the chemical structure's reactivity profile. This is not just "generic safety"; it is structure-activity based risk management.
-
Alpha-Difluoro Ester Moiety:
-
Risk:[2][5][6] The electron-withdrawing fluorine atoms activate the carbonyl group, making the ester susceptible to hydrolysis. Upon contact with mucous membranes (moisture), it can hydrolyze to the corresponding Difluoro-(4-iodo-phenoxy)-acetic acid, which is expected to be corrosive and an irritant.
-
Implication: Eye protection must seal against vapors/mists, not just projectiles.
-
-
Aryl Iodide (4-Iodo-phenoxy):
-
Risk:[2][5][6] Carbon-Iodine bonds are the weakest of the halogen-carbon bonds. They are photolabile (sensitive to light). Decomposition releases free iodine (
) or iodide radicals, which are corrosive oxidizers. -
Implication: PPE must resist oxidative degradation. Storage requires amber glass/foil wrapping.
-
-
Lipophilicity (Phenoxy + Ethyl Ester):
PPE Matrix: Hierarchy of Defense
This matrix defines the minimum acceptable standards.
A. Hand Protection (Critical)
Rationale: Halogenated esters can permeate thin nitrile rubber. The "Double Glove" technique creates a sacrificial outer layer and a protected inner layer.
| Glove Type | Material | Thickness | Usage Protocol |
| Inner Glove | Nitrile (High Dexterity) | 4 mil (0.10 mm) | Taped to lab coat cuff. Serves as the last line of defense. |
| Outer Glove | Nitrile (Extended Cuff) | 8 mil (0.20 mm) | Sacrificial Layer. Change immediately upon any splash. Change every 60 mins of routine use. |
| High Risk | Silver Shield / 4H (Laminate) | N/A | MANDATORY if dissolving the compound in Dichloromethane (DCM) or Chloroform. Nitrile offers <1 min protection against these solvents.[7] |
B. Respiratory & Eye Protection[1][2][3][4][8]
| Component | Specification | Scientific Rationale |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. Vapors from hydrolysis or aerosolized oil can bypass side shields. |
| Face | Face Shield (8-inch minimum) | Required during synthesis workup, rotovap handling, or transfers >100mg. |
| Lungs | Fume Hood (Face Velocity: 100 fpm) | Primary control. If hood is unavailable (rare), use P100/OV (Organic Vapor) respirator. |
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
-
Static Control: Esters and fluorinated solids often carry high static charges, causing "fly-away" powder. Use an anti-static gun or polonium strip near the balance.
-
Weighing: Weigh inside the fume hood. If the balance is outside, use a tared, screw-top vial . Never transport an open weigh boat across the lab.
Phase 2: Reaction & Handling
-
Solvent Choice: If possible, avoid DCM. Use Ethyl Acetate or Toluene. This improves glove compatibility.
-
Light Protection: Wrap reaction flasks in aluminum foil. Iodine release (indicated by purple/brown discoloration) accelerates corrosion of seals.
-
Temperature: Do not overheat. Alpha-difluoro esters can decarboxylate or decompose at high temperatures (>150°C), releasing toxic fluorinated volatiles.
Phase 3: Spill Response
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Upgrade: Don double 8-mil nitrile gloves and a respirator if outside the hood.
-
Neutralize: Cover with Sodium Thiosulfate powder (to quench any free iodine) mixed with sand/vermiculite.
-
Collect: Scoop into a wide-mouth jar. Label as "Halogenated Organic Debris."
Disposal & Deactivation Logic
Do not dispose of this compound in the general organic waste if it contains free iodine or oxidizers.
-
The Thiosulfate Quench (Self-Validating Step): Before disposal, treat the waste stream with aqueous Sodium Thiosulfate (
).-
Visual Indicator: If the solution is brown/purple (Iodine), it will turn clear/colorless upon quenching. This confirms the oxidative hazard is neutralized.
-
-
Waste Stream: Halogenated Organic Waste .
-
Note: The high fluorine content makes this unsuitable for non-halogenated incineration streams due to HF generation in the incinerator.
-
Safety Logic Visualization
The following diagram illustrates the decision logic for PPE selection and spill response.
Caption: Decision matrix for Glove Selection based on solvent carrier and Spill Response Protocol focusing on Iodine neutralization.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Ethyl difluoroacetate (Structural Proxy). National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
